An In-depth Technical Guide to 6,9-Diazaspiro[4.5]decane: Core Properties and Synthetic Landscape
For Researchers, Scientists, and Drug Development Professionals Abstract 6,9-Diazaspiro[4.5]decane is a saturated bicyclic heterocyclic amine featuring a unique spirocyclic scaffold. This rigid three-dimensional structur...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,9-Diazaspiro[4.5]decane is a saturated bicyclic heterocyclic amine featuring a unique spirocyclic scaffold. This rigid three-dimensional structure, combining a piperidine and a piperazine ring fused at a quaternary carbon, has garnered significant interest in medicinal chemistry. Its distinct conformational properties and the presence of two secondary amine functionalities provide a versatile platform for the synthesis of diverse molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental properties of 6,9-diazaspiro[4.5]decane, including its chemical structure, physicochemical characteristics, and a detailed exploration of its synthetic routes and reactivity. Furthermore, this guide delves into the applications of its derivatives in drug discovery, highlighting their potential as scaffolds for developing novel therapeutic agents.
Introduction: The Architectural Significance of 6,9-Diazaspiro[4.5]decane
Spirocyclic systems, characterized by two rings connected by a single common atom, have emerged as privileged scaffolds in modern drug discovery. The inherent conformational rigidity of these structures can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. 6,9-Diazaspiro[4.5]decane, with its constituent piperidine and piperazine rings, presents a compelling framework for the design of novel bioactive molecules. The two secondary amine groups offer reactive handles for facile derivatization, allowing for the exploration of a broad chemical space. This guide aims to serve as a foundational resource for researchers interested in leveraging the unique structural and chemical attributes of the 6,9-diazaspiro[4.5]decane core.
Physicochemical and Structural Properties
Precise experimental data for the parent 6,9-diazaspiro[4.5]decane is not extensively reported in publicly available literature. However, based on its structure and data from closely related compounds, we can infer its key properties.
Chemical Structure
The structure of 6,9-diazaspiro[4.5]decane is defined by a central spiro-carbon atom shared between a six-membered piperidine ring and a six-membered piperazine ring.
Figure 2: General synthetic strategies for the 6,9-diazaspiro[4.5]decane scaffold.
One plausible synthetic route, based on established methodologies for similar spirodiamines, could involve the reaction of a suitably protected piperidone derivative with a diamine, followed by cyclization and deprotection.
Experimental Protocol: Hypothetical Synthesis of 6,9-Diazaspiro[4.5]decane Dihydrochloride
This protocol is a conceptual outline based on general principles of amine synthesis and has not been experimentally validated for this specific compound.
Step 1: Reductive Amination. To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., methanol), add a solution of N-benzylethylenediamine and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out at room temperature.
Step 2: Cyclization. The intermediate from Step 1 is then subjected to conditions that promote intramolecular cyclization. This may involve heating or the use of a suitable catalyst.
Step 3: Deprotection. The benzyl protecting groups are removed, commonly through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
Step 4: Salt Formation. The resulting free base of 6,9-diazaspiro[4.5]decane is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid to precipitate the dihydrochloride salt.
Purification. The product is purified by recrystallization.
Reactivity of the Amine Functionalities
The secondary amine groups at the 6- and 9-positions are the primary sites of reactivity. They can readily undergo a variety of chemical transformations, making 6,9-diazaspiro[4.5]decane a valuable building block.
Figure 3: Key reactions of the amine functionalities in 6,9-diazaspiro[4.5]decane.
N-Alkylation: The secondary amines can be alkylated using alkyl halides or other electrophilic alkylating agents. This allows for the introduction of various alkyl or substituted alkyl groups.
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce a wide range of functional groups and to modify the electronic properties of the nitrogen atoms.
N-Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides. This transformation is often employed in medicinal chemistry to introduce groups that can act as hydrogen bond acceptors or to modulate the pharmacokinetic properties of a molecule.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl bonds, providing access to a diverse range of arylated derivatives.
Applications in Drug Discovery
The rigid spirocyclic core of 6,9-diazaspiro[4.5]decane and its derivatives makes it an attractive scaffold for the design of novel therapeutic agents. By orienting substituents in well-defined spatial arrangements, this framework can facilitate high-affinity interactions with biological targets.
Derivatives of diazaspiro[4.5]decanes have been explored for a variety of therapeutic applications, including their use as antifungal agents and in the development of inhibitors for various enzymes. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and shown to exhibit inhibitory activity against chitin synthase, a key enzyme in fungal cell wall biosynthesis. Some of these compounds displayed potent antifungal activity against clinically relevant fungal pathogens.
Conformational Analysis and Stereochemistry
The spirocyclic nature of 6,9-diazaspiro[4.5]decane imposes significant conformational constraints on both the piperidine and piperazine rings. The piperidine ring is expected to adopt a chair conformation to minimize steric strain. The piperazine ring can also exist in a chair conformation. The overall three-dimensional shape of the molecule is relatively rigid, which is a desirable feature in drug design as it can lead to more specific interactions with a target protein.
The spiro carbon atom is a quaternary center, and substitution on the rings can lead to the formation of stereoisomers. The stereochemistry of these derivatives can have a profound impact on their biological activity, highlighting the importance of stereocontrolled synthetic methods.
Safety and Toxicology
Conclusion
6,9-Diazaspiro[4.5]decane represents a valuable and underexplored scaffold for the development of novel chemical entities with potential therapeutic applications. Its rigid three-dimensional structure and the presence of two reactive amine functionalities provide a versatile platform for the synthesis of diverse and complex molecules. While experimental data on the fundamental properties of the parent compound are limited, this guide provides a comprehensive overview based on available information and chemical principles. Further research into the synthesis, characterization, and biological evaluation of 6,9-diazaspiro[4.5]decane and its derivatives is warranted to fully unlock its potential in drug discovery and development.
References
PubChem. 6,9-diazaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Org. Biomol. Chem., 2013, 11, 5683-5686. [Link]
Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. Molecules. 2017, 22(9), 1469. [Link]
Exploratory
An In-depth Technical Guide to 6,9-Diazaspiro[4.5]decane: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction The 6,9-diazaspiro[4.5]decane scaffold is a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architectur...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6,9-diazaspiro[4.5]decane scaffold is a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This guide offers an in-depth exploration of the 6,9-diazaspiro[4.5]decane core, detailing its IUPAC nomenclature, structure, a validated synthetic pathway, and its significance as a foundational element in the development of novel therapeutics.
IUPAC Nomenclature and Structural Elucidation
The systematic name for this bicyclic diamine is 6,9-diazaspiro[4.5]decane . According to IUPAC nomenclature for spiro compounds, the numbers in the brackets, [4.5], denote the number of carbon atoms in each ring linked to the central spiro carbon, in ascending order. The numbering of the decane system begins on the carbon atom of the smaller ring adjacent to the spiro carbon.
The structure consists of a five-membered piperazine ring fused at a single carbon atom (the spiro center) to a six-membered cyclohexane ring. The nitrogen atoms are located at positions 6 and 9 of the heterocyclic ring.
Amide Formation: A mixture of 1,1-cyclohexanediacetic acid and urea is heated to a molten state at 180-190 °C. This facilitates the formation of the intermediate, cyclohexane-1,1-diacetamide. The ammonia generated during the reaction is allowed to evolve.
Cyclization: The temperature of the reaction mixture is then raised to 250-260 °C. At this elevated temperature, the diacetamide undergoes intramolecular cyclization, with the elimination of ammonia, to form 6,9-diazaspiro[4.5]decane-7,10-dione.
Purification: The crude product is cooled and can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure dione.
Causality of Experimental Choices:
Urea as a Reagent: Urea serves as a convenient and effective source of ammonia for the amidation of the carboxylic acid groups. Upon heating, it decomposes to isocyanic acid and ammonia, which then reacts with the diacid.
High-Temperature Conditions: The high temperatures are necessary to drive the condensation and subsequent cyclization reactions, which involve the elimination of water and ammonia, respectively. The thermal conditions promote the formation of the thermodynamically stable spirocyclic imide.
Step 2: Reduction of 6,9-Diazaspiro[4.5]decane-7,10-dione
The dione precursor is then reduced to the target diamine using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄).
Reaction Workflow:
Caption: Reduction of the dione to the diamine.
Experimental Protocol:
Reaction Setup: A solution of 6,9-diazaspiro[4.5]decane-7,10-dione in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is added dropwise to a stirred suspension of lithium aluminum hydride in THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
Reduction: After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours to ensure complete reduction of both amide carbonyl groups to methylenes.
Quenching and Workup: The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial to safely decompose the excess LiAlH₄ and to precipitate the aluminum salts in a granular form that is easily filtered.
Isolation and Purification: The resulting slurry is filtered, and the filter cake is washed with additional THF. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 6,9-diazaspiro[4.5]decane. Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization and subsequent liberation of the free base.
Causality of Experimental Choices:
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing the robust amide functional groups to amines. [2]Less powerful reagents like sodium borohydride are ineffective for this transformation.
Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for both safety and reaction efficiency.
Careful Quenching: The sequential addition of water and a basic solution is a standard and safe method for working up LiAlH₄ reductions. The base helps to form easily filterable aluminum salts.
Physicochemical and Spectroscopic Properties
The following table summarizes key predicted and expected physicochemical and spectroscopic properties of 6,9-diazaspiro[4.5]decane.
Expected to be a colorless to pale yellow oil or low-melting solid
General observation
Boiling Point
Expected to be high due to hydrogen bonding
Chemical principles
Solubility
Soluble in water and polar organic solvents
Chemical principles
¹H NMR
Expected signals for cyclohexane and piperazine ring protons
Spectroscopic theory
¹³C NMR
Expected signals for spiro, cyclohexane, and piperazine carbons
Spectroscopic theory
IR Spectroscopy
N-H stretching and bending vibrations expected
Spectroscopic theory
Mass Spectrometry
Molecular ion peak at m/z 140 (for ¹²C, ¹⁴N, ¹H)
Spectroscopic theory
Spectroscopic Interpretation:
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane protons. The protons on the carbons adjacent to the nitrogen atoms in the piperazine ring will appear as downfield signals compared to the cyclohexane protons. A broad singlet corresponding to the N-H protons should also be present, which would disappear upon D₂O exchange.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the non-equivalent carbons in the cyclohexane and piperazine rings. The spiro carbon atom will have a characteristic chemical shift. Due to the symmetry of the molecule, the number of signals will be less than the total number of carbon atoms.
IR Spectroscopy: As a secondary amine, the IR spectrum of 6,9-diazaspiro[4.5]decane is expected to exhibit a single, weak to medium N-H stretching absorption in the region of 3350-3300 cm⁻¹. [3][4][5]C-H stretching and bending vibrations, as well as N-H bending vibrations, will also be present.
Mass Spectrometry: Following the nitrogen rule, the molecular ion peak will have an odd m/z value if it contains an odd number of nitrogen atoms. For 6,9-diazaspiro[4.5]decane, with two nitrogen atoms, the molecular ion peak is expected at an even m/z value of 140. [6]Fragmentation will likely involve α-cleavage adjacent to the nitrogen atoms, a characteristic fragmentation pattern for cyclic amines.
[7]
Applications in Drug Discovery and Medicinal Chemistry
While 6,9-diazaspiro[4.5]decane itself is primarily a building block, its rigid scaffold is of significant interest in medicinal chemistry. The defined spatial orientation of substituents that can be appended to the nitrogen atoms and the cyclohexane ring allows for the design of potent and selective ligands for various biological targets.
Derivatives of the diazaspiro[4.5]decane core have been investigated for a range of therapeutic applications, demonstrating the versatility of this scaffold.
Significance of the Diazaspiro[4.5]decane Scaffold:
Caption: Therapeutic areas exploring diazaspiro[4.5]decane derivatives.
Antifungal Agents: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been designed and synthesized as potential chitin synthase inhibitors, exhibiting significant antifungal activity. [8]This highlights the potential of the spirocyclic core to orient pharmacophoric groups for effective enzyme inhibition.
Anticonvulsant Activity: 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones have shown potent anticonvulsant effects in preclinical models, suggesting that this scaffold can be utilized to develop novel central nervous system (CNS) active agents.
Enzyme Inhibitors: The rigid nature of the diazaspiro[4.5]decane framework makes it an attractive scaffold for the design of various enzyme inhibitors, where precise positioning of interacting moieties is crucial for potency and selectivity.
CNS Receptor Ligands: The ability to introduce diverse substituents on the nitrogen atoms allows for the modulation of physicochemical properties, such as lipophilicity and basicity, which are critical for designing ligands that can cross the blood-brain barrier and interact with CNS receptors.
The 6,9-diazaspiro[4.5]decane core serves as a valuable starting point for the generation of compound libraries for high-throughput screening in drug discovery campaigns. Its synthetic accessibility and the potential for diverse functionalization make it a scaffold of continuing interest for the development of next-generation therapeutics.
Conclusion
6,9-Diazaspiro[4.5]decane is a structurally significant and synthetically accessible scaffold with considerable potential in medicinal chemistry. This guide has provided a comprehensive overview of its structure, a detailed and rationalized synthetic pathway, and an exploration of the therapeutic applications of its derivatives. As the demand for novel, three-dimensional chemical entities in drug discovery continues to grow, the 6,9-diazaspiro[4.5]decane core is poised to remain a valuable tool for the design and development of innovative therapeutic agents.
References
PubChem. 6,9-diazaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
MDPI. Synthesis of 6-Methoxy-1-oxaspirod[8][9]eca-6,9-diene-8-one. [Link]
ResearchGate. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]
PubMed. Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. [Link]
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
ACS Publications. The Reduction of Acid Amides with Lithium Aluminum Hydride. [Link]
Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
ACS Publications. Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. [Link]
Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
PubMed. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. [Link]
Semantic Scholar. Mini-Reviews in Medicinal Chemistry. [Link]
Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. [Link]
Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
This guide provides an in-depth technical analysis of the 6,9-diazaspiro[4.5]decane scaffold, a privileged spirocyclic structure in medicinal chemistry. This scaffold is characterized by a spiro-fusion between a five-mem...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 6,9-diazaspiro[4.5]decane scaffold, a privileged spirocyclic structure in medicinal chemistry. This scaffold is characterized by a spiro-fusion between a five-membered carbocycle (cyclopentane) and a six-membered heterocycle (piperazine), offering unique conformational rigidity and vector positioning for drug discovery.[1]
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Escape from Flatland"
The 6,9-diazaspiro[4.5]decane scaffold represents a critical structural motif in the transition from planar aromatic compounds to three-dimensional (3D) drug candidates.[1] In modern drug discovery, increasing fraction of sp3 carbons (
) correlates with improved solubility and clinical success rates.[1]
This scaffold serves as a conformational lock , restricting the flexibility of the piperazine ring while projecting substituents into defined vectors. It is functionally equivalent to a Spiro[cyclopentane-1,2'-piperazine] system.[1] Its derivatives exhibit potent activity across multiple GPCR targets (Opioid, Sigma, CCR5) and ion channels (NMDA, Calcium channels).
Structural Architecture & Numbering
To ensure precise chemical communication, the numbering system must be rigorously defined.
Spiro Center: Position 5 (standard spiro numbering) or Position 1' (spiro-fused nomenclature).[1]
Heteroatoms: Nitrogen atoms are located at positions 6 and 9.[1]
N6: Directly adjacent to the quaternary spiro carbon (sterically hindered).[1]
N9: Distal to the spiro center (highly accessible for derivatization).[1]
Structural Logic:
The spiro-fusion forces the piperazine ring into a defined chair conformation.[1] Unlike a standard piperazine, which can flip rapidly, the 6,9-diazaspiro system has a higher energy barrier for inversion at the N6 position, creating a "rigidified" pharmacophore.
Synthetic Methodologies
Strategy A: The "Gem-Dialkyl" Cyclization (Primary Route)
This is the most robust method for constructing the core scaffold, utilizing the inherent reactivity of 1,1-disubstituted cyclopentanes.
Procedure: Dissolve cyclopentanone in ethanol. Add formaldehyde and potassium carbonate.[1][6] Heat to 60°C for 12 hours. The reaction undergoes an exhaustive Aldol condensation followed by a crossed-Cannizzaro reaction.[1]
Workup: Extract with ethyl acetate. The product is a viscous diol.[1]
, Pd/C) removes the benzyl groups to yield the free amine scaffold.[1]
Medicinal Chemistry & SAR Analysis
The 6,9-diazaspiro[4.5]decane scaffold offers three distinct vectors for modification:
Vector
Position
Chemical Nature
SAR Implication
Vector A
N9 (Distal)
Basic Amine
Primary site for diversity.[1] Tolerates bulky aryl/heteroaryl groups.[1] Critical for receptor binding (e.g., salt bridge to Asp residue in GPCRs).[1]
Vector B
N6 (Proximal)
Steric Amine
Adjacent to the spiro center.[1] Modification here drastically alters conformation. Often kept as -H or small alkyl (Methyl) to avoid steric clash.[1]
Vector C
Cyclopentane
Lipophilic Core
Fits into hydrophobic pockets.[1] Ring expansion (to cyclohexane) or substitution (gem-difluoro) modulates metabolic stability.[1]
Pharmacological Applications[7][8][9][10][11][12]
1. Opioid Receptor Modulation
Derivatives of this scaffold act as "privileged structures" for Opioid Receptors (MOR/DOR/KOR).[1]
Mechanism: The spiro-piperazine mimics the tyramine moiety of endogenous enkephalins but with restricted rotation.[1]
Key Insight: N9-phenethyl substitution often confers high affinity for the Mu-opioid receptor (MOR), analogous to the Fentanyl pharmacophore.[1]
Binding Mode: The basic N9 interacts with the anionic site of the
receptor, while the cyclopentane ring occupies the primary hydrophobic pocket.
Figure 2: Structure-Activity Relationship (SAR) logic map for the 6,9-diazaspiro[4.5]decane scaffold.[1]
Biological Signaling Pathways
When designed as a GPCR agonist (e.g., for Opioid receptors), the scaffold triggers specific downstream cascades.[1] The rigidity of the spiro system often leads to biased signaling (e.g., G-protein preference over
-arrestin), which is desirable for reducing side effects like respiratory depression.
Figure 3: Biased signaling pathway modulation by rigid spirocyclic ligands at GPCR targets.[1]
Troubleshooting & Optimization
Issue: Low yield in the cyclization step (Step 3).
Cause: Steric hindrance at the neopentyl carbons of the mesylate.[1]
Solution: Switch solvent to high-boiling point polar aprotic (e.g., DMSO or NMP) and increase temperature to 100-120°C. Use a sealed tube if using volatile amines.[1]
Issue: Regioselectivity in N-alkylation (N6 vs N9).
Insight: N9 is significantly more nucleophilic and less hindered.[1] Mono-alkylation usually occurs exclusively at N9.[1] To alkylate N6, N9 must be protected (e.g., N9-Boc) or the substituent must be introduced prior to cyclization.
References
Design, Synthesis and Biological Evaluation of Novel Diazaspiro[4.5]decan-1-one Derivatives. European Journal of Medicinal Chemistry. (2019). Link
Synthesis and Anticonvulsant Potential of Certain New 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones. International Journal of Molecular Sciences. (2014). Link
PubChem Compound Summary for CID 18975279: 6,9-Diazaspiro[4.5]decane. National Center for Biotechnology Information.[1] Link
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences. (2023).[1] Link
Identification of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. (2024).[1] Link
6,9-Diazaspiro[4.5]decane: A Strategic Scaffold in Medicinal Chemistry
This is an in-depth technical guide on the 6,9-Diazaspiro[4.5]decane scaffold, designed for medicinal chemists and drug discovery scientists. Technical Monograph | Version 1.0 [1] Executive Summary The shift from flat, a...
The shift from flat, aromatic-dominated chemical space to three-dimensional (3D) architectures is a defining trend in modern drug discovery.[1] The 6,9-diazaspiro[4.5]decane scaffold represents a high-value pharmacophore in this transition.[1] Unlike its more common isomer, 2,8-diazaspiro[4.5]decane (a spiro-bipiperidine), the 6,9-isomer features a cyclopentane ring spiro-fused to a piperazine ring .[1]
This specific topology offers unique advantages:
Vectorial Definition: It provides a rigid core that orients substituents in defined non-planar vectors, critical for exploring novel IP space in GPCR and enzyme active sites.
Fsp³ Enrichment: The quaternary spiro-carbon increases the fraction of sp³ hybridized carbons (Fsp³), correlating with improved solubility and reduced promiscuity.
Versatile Bioactivity: Derivatives have validated utility as anticonvulsants (ring-expanded hydantoins), peptide mimetics (diketopiperazines), and sigma receptor ligands .
This guide synthesizes the structural logic, synthetic accessibility, and medicinal applications of this scaffold.
Structural Analysis & Nomenclature
The Core Architecture
The systematic numbering of spiro[4.5]decane starts at the smaller ring (cyclopentane) adjacent to the spiro junction.
In the 6,9-diazaspiro[4.5]decane isomer, the nitrogen atoms are located at positions 6 and 9. This creates a 1,4-diaza relationship within the six-membered ring, effectively making it a spiro[cyclopentane-1,2'-piperazine] system.[1]
Physicochemical Profile
Compared to flat bioisosteres (e.g., quinazolines), the 6,9-diazaspiro[4.5]decane core offers superior physicochemical properties.
Property
6,9-Diazaspiro[4.5]decane Core
Aromatic Analog (e.g., Quinoxaline)
Impact on Drug Design
Geometry
3D, Rigid, Puckered
2D, Planar
Improved selectivity; access to chiral IP space.[1]
The spiro-carbon blocks oxidative metabolism at the junction.[1]
Synthetic Accessibility & Workflows[1]
The synthesis of this scaffold typically proceeds through the 1-aminocyclopentanecarboxylic acid (Acpc) intermediate. This amino acid serves as the "anchor" for constructing the piperazine ring.
Primary Synthetic Route: The Strecker-Cyclization Pathway
This pathway is robust and scalable, allowing for the generation of the 7,10-dione (diketopiperazine) and 8,10-dione (pyrimidine-dione) derivatives.[1]
Step 1: Synthesis of 1-Aminocyclopentanecarboxylic Acid (Acpc)
The entry point is cyclopentanone, subjected to a Strecker synthesis or Bucherer-Bergs reaction.[1]
Step 2: Ring Closure
Path A (Peptide Mimetics): Coupling Acpc with an
-amino acid (e.g., glycine, alanine) followed by thermal cyclization yields the 7,10-dione (Diketopiperazine).
Path B (Anticonvulsants): Condensation with urea or specific diamine equivalents yields the 8,10-dione (Ring-expanded hydantoin).
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthesis from cyclopentanone.
Caption: Divergent synthesis of 6,9-diazaspiro[4.5]decane scaffolds from a common ketone precursor.
Medicinal Chemistry Applications
Anticonvulsants (Ring-Expanded Hydantoins)
The 6,9-diazaspiro[4.5]decane-8,10-dione derivatives are structural analogs of the clinically established hydantoin class (e.g., phenytoin).[1]
Mechanism: Modulation of voltage-gated sodium channels.
SAR Insight: The spiro-cyclopentane ring mimics the bulky hydrophobic group required for channel binding, while the 6-membered diaza ring provides a novel hydrogen-bonding array that differs from the 5-membered hydantoin, potentially altering metabolic clearance profiles.[1]
Key Derivative: 6-Aryl-substituted analogs have shown potency superior to ethosuximide in scPTZ seizure models.[1]
Peptide Mimetics (Diketopiperazines)
The 7,10-dione derivatives function as constrained dipeptide mimics.
Application: These scaffolds fix the conformation of the amide bond, reducing the entropic penalty of binding.
Case Study:Alaptide analogs. The spiro-fusion locks the "Proline-like" turn geometry, making these excellent templates for designing inhibitors of proteases or protein-protein interactions (PPIs).[1]
Sigma & Opioid Receptor Ligands
Reduced forms (non-diones) and N-benzyl derivatives of the 6,9-diazaspiro system have shown affinity for Sigma-1 (
) receptors .
Design Rationale: The basic nitrogen (N9) serves as the protonatable amine essential for electrostatic interaction with Asp126 in the
receptor, while the spiro-cycle provides the necessary bulk to fill the hydrophobic pocket.
Experimental Protocols
Protocol 1: Synthesis of 1-Aminocyclopentanecarboxylic Acid (Acpc)
A self-validating protocol for the core intermediate.[1]
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate in water. Add cyclopentanone and ethanol.
Addition: Add potassium cyanide solution dropwise (Caution: HCN risk; use appropriate ventilation and quenching traps).
Reaction: Heat to 55–60°C for 4 hours, then stir at room temperature for 12 hours.
Isolation (Hydantoin Intermediate): Cool the mixture to 0°C. Acidify with HCl to precipitate the spiro-hydantoin intermediate. Filter and wash with cold water.
Hydrolysis: Reflux the hydantoin in 10% NaOH or Ba(OH)₂ for 24 hours to open the ring.
Purification: Neutralize with HCl to pH 6–7. The amino acid (Acpc) precipitates. Recrystallize from water/ethanol.
Validation:
NMR: Confirm disappearance of aromatic/amide signals.
MP: >300°C (decomposition).
Protocol 2: General Formation of 6,9-Diazaspiro[4.5]decane-7,10-dione (DKP)
Method for generating the peptide mimic scaffold.[1]
Coupling: React Acpc (1.0 eq) with an N-protected amino acid ester (e.g., Boc-Gly-OMe) using standard coupling agents (EDC/HOBt) in DMF.
Deprotection: Remove the N-protecting group (e.g., TFA/DCM for Boc).
Cyclization: Neutralize the salt with TEA/DIPEA in refluxing 2-butanol or toluene. The free amine attacks the ester intramolecularly to close the piperazine ring.
Workup: Evaporate solvent. Triturate residue with ether/hexane to yield the spiro-DKP.[1]
References
PubChem. 6,9-Diazaspiro[4.5]decane Compound Summary. National Library of Medicine. Available at: [Link]
El-Telbany, F. A., et al. (2014). Synthesis and anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones.[1] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Symerský, J., et al. (1987). Structure of (8S)-8-Hydroxymethyl-6,9-diazaspiro[4.5]decane-7,10-dione.[1] Acta Crystallographica. Available at: [Link]
The 6,9-Diazaspiro[4.5]decane Scaffold: A Privileged Architecture for GPCR and Ion Channel Modulation
Executive Summary The 6,9-diazaspiro[4.5]decane core represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to rigidly position pharmacophores in 3D space. Comprising a cyclopentan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 6,9-diazaspiro[4.5]decane core represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to rigidly position pharmacophores in 3D space. Comprising a cyclopentane ring spiro-fused to a piperazine (or diketopiperazine) ring, this architecture exploits the Thorpe-Ingold effect (gem-disubstituent effect) to lock bioactive conformations, enhancing binding affinity and metabolic stability.
This technical guide analyzes the therapeutic utility of this scaffold, focusing on its validated role in CGRP receptor antagonism (Migraine) and voltage-gated ion channel modulation (Epilepsy) . It provides actionable synthesis protocols, mechanistic insights, and structural data for drug development professionals.
Chemical Architecture & Physicochemical Properties
Structural Analysis
The scaffold consists of a spiro[4.5]decane system where the 6-membered ring contains nitrogen atoms at positions 6 and 9.
IUPAC Numbering: The spiro carbon is position 5. The 6-membered ring atoms are numbered 6 through 10.
Position 6: Nitrogen (adjacent to spiro center).[1][2][3]
Position 9: Nitrogen (para to position 6).
Core Geometry: The spiro-fusion creates a perpendicular orientation between the cyclopentyl ring (Ring A) and the piperazine ring (Ring B). This orthogonality prevents "pancaking" (flat stacking), increasing solubility and selectivity for deep protein pockets (e.g., GPCR transmembrane domains).
Key Properties Table
Property
Value / Characteristic
Impact on Drug Design
Molecular Formula
C₈H₁₆N₂ (Core)
Low MW allows for extensive functionalization (Fragment-Based Drug Design).
LogP (Core)
~0.2 - 0.5
Highly hydrophilic core; lipophilicity is tunable via N-substitution.
pKa (Conj. Acid)
~8.5 (Piperazine N)
Basic center ensures solubility and lysosomal trapping (if desired).
Stereochemistry
Achiral spiro center
Becomes chiral if Ring A or B is asymmetrically substituted.
Metabolic Stability
High (Spiro-block)
The quaternary spiro carbon blocks metabolic oxidation at the fusion point.
Therapeutic Applications & Mechanisms
CGRP Receptor Antagonism (Migraine)
The most prominent application of the 6,9-diazaspiro[4.5]decane scaffold is in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists .
Lead Compound:MK-3207 (Merck & Co.).
Mechanism: MK-3207 utilizes the rigid spiro-piperidone core to orient a difluorophenyl group and a complex indane-lactam moiety. The scaffold acts as a "linker" that fits into the solvent-exposed cleft of the CLR/RAMP1 complex, blocking the binding of the endogenous CGRP neuropeptide.
Clinical Relevance: Oral efficacy in blocking CGRP-induced vasodilation, a key driver of migraine pathology.
Anticonvulsant Activity (Epilepsy)
Derivatives of 6,9-diazaspiro[4.5]decane-8,10-dione (diketopiperazine analogues) function as broad-spectrum anticonvulsants.
Mechanism: These compounds likely modulate Voltage-Gated Sodium Channels (Naᵥ) or T-type Calcium Channels . The dione moiety mimics the hydantoin pharmacophore found in phenytoin, while the spiro-cyclopentyl group provides bulk tolerance similar to gabapentinoid lipophilicity.
Efficacy: In scPTZ (subcutaneous pentylenetetrazole) and MES (maximal electroshock) models, 6-aryl-substituted derivatives demonstrated ED₅₀ values superior to ethosuximide.[4]
Emerging Targets: CCR5 & Oncology
CCR5 Antagonists: Spirodiketopiperazines inhibit the CCR5 co-receptor, preventing HIV-1 entry. The scaffold mimics the beta-turn structure of peptide ligands.
Oncology: Sulfonyl-substituted diazaspiro-dienones show antiproliferative activity against triple-negative breast cancer (MDA-MB-231) by arresting the cell cycle at the G2/M phase.
Mechanistic Visualization
CGRP Signaling Blockade
The following diagram illustrates how 6,9-diazaspiro[4.5]decane ligands (like MK-3207) intercept the migraine pain pathway.
Caption: Competitive antagonism of the CLR/RAMP1 complex by spiro-based ligands prevents the cAMP cascade responsible for migraine pain.
Synthesis & Experimental Protocols
Synthesis of 6,9-Diazaspiro[4.5]decane-8,10-diones
This protocol outlines the Modified Strecker Route , favored for its scalability and ability to introduce diverse aryl substituents at the N6 position.
Reagents & Conditions:
Cyclopentanone (Starting Material)
Aniline derivative (for N-aryl introduction)
TMSCN (Trimethylsilyl cyanide) or KCN/AcOH
Chloroacetyl chloride
Base: K₂CO₃ or Et₃N
Step-by-Step Methodology:
Strecker Reaction (Aminonitrile Formation):
Dissolve cyclopentanone (10 mmol) and the chosen aniline (10 mmol) in glacial acetic acid (20 mL).
Add TMSCN (12 mmol) dropwise at 0°C.
Stir at room temperature for 12 hours.
Validation: Monitor disappearance of ketone C=O stretch (1740 cm⁻¹) via IR.
Pour into ice water, neutralize with Na₂CO₃, and extract the aminonitrile intermediate.
Acylation:
Dissolve the aminonitrile in dry DCM. Add chloroacetyl chloride (1.1 eq) and Et₃N (1.2 eq) at 0°C.
Stir for 4 hours to form the chloroacetamido-nitrile.
Cyclization (Spiro-Ring Closure):
Dissolve the intermediate in EtOH/H₂O (3:1).
Add K₂CO₃ (2 eq) and heat to reflux for 6 hours.
Mechanism:[5][6] Intramolecular nucleophilic attack of the amide nitrogen on the nitrile carbon (or hydrolysis followed by cyclization depending on pH).
To validate the therapeutic potential of synthesized derivatives, the subcutaneous pentylenetetrazole (scPTZ) test is the gold standard for identifying threshold-raising anticonvulsants.
Protocol:
Animals: Male albino mice (20–25 g).
Control Group: Vehicle (0.5% CMC).
Test Group: Administer 6,9-diazaspiro derivative (30, 100, 300 mg/kg i.p.).
Challenge: 30 minutes post-dose, administer PTZ (85 mg/kg s.c.).
Observation: Monitor for 30 minutes.
Endpoint: Latency to first clonic seizure (>5 sec duration).
Protection: Absence of clonic spasms indicates efficacy.
Data Analysis: Calculate ED₅₀ using probit analysis.
Future Outlook & SAR Trends
Lipophilicity Tuning: Current trends involve substituting the cyclopentane ring (positions 1-4) with fluorine to lower LogP without altering steric bulk, improving CNS penetration.
Macrocyclization: Linking the N6 and N9 positions via alkyl chains to form "basket" structures for host-guest chemistry or ion trapping.
Dual-Action Ligands: Hybridizing the spiro-dione core with NSAID pharmacophores to treat neuropathic pain with inflammatory components.
References
Merck & Co. (2010). Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. Journal of Medicinal Chemistry.
Aboul-Enein, M. N., et al. (2014).[7] Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones. International Journal of Molecular Sciences.
PubChem. (2025).[8] Compound Summary: 6,9-diazaspiro[4.5]decane.[1][4][6][7][9][10][11] National Library of Medicine.
Kalogirou, A. S., et al. (2022). Synthesis of Spirocyclic Thiadiazines and Related Scaffolds. Molbank.
Application Note: Solid-Phase Synthesis with 6,9-Diazaspiro[4.5]decane
This Application Note provides a comprehensive technical guide for the utilization of 6,9-diazaspiro[4.5]decane in solid-phase synthesis (SPS). It addresses the specific structural characteristics of this scaffold, parti...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the utilization of 6,9-diazaspiro[4.5]decane in solid-phase synthesis (SPS). It addresses the specific structural characteristics of this scaffold, particularly the steric differentiation between the two nitrogen atoms, to enable high-fidelity library generation.
[1]
Introduction: The Spirocyclic Advantage
In modern drug discovery, escaping "flatland" (the dominance of planar aromatic scaffolds) is a priority to improve solubility, metabolic stability, and target selectivity. 6,9-diazaspiro[4.5]decane represents a privileged sp3-rich scaffold. Unlike its symmetric cousins (e.g., 2,8-diazaspiro[4.5]decane), the 6,9-isomer possesses a unique structural asymmetry that is highly valuable for chemical differentiation.
Structural Analysis & Reactivity
The 6,9-diazaspiro[4.5]decane scaffold contains two secondary amines with distinct steric environments:
N9 (Distal Amine): Located in the piperazine ring, separated from the spiro center by ethylene bridges. It exhibits reactivity comparable to a standard piperazine or secondary amine.
N6 (Proximal Amine): Directly attached to the quaternary spiro carbon (C5). This "neopentyl-like" position confers significant steric hindrance, reducing nucleophilicity and reaction rates compared to N9.
Strategic Implication: This steric mismatch allows for regioselective functionalization without the strict need for orthogonal protecting groups in solution, or enables site-specific immobilization on solid support.
Strategic Planning: Resin & Linker Selection
For solid-phase applications, the choice of resin dictates the synthesis strategy. We recommend 2-Chlorotrityl Chloride (2-CTC) Resin for three critical reasons:
Steric Selection: The bulky trityl group preferentially reacts with the less hindered N9 amine, leaving N6 free for functionalization.
Mild Cleavage: Products can be released using dilute acid (1% TFA), preserving acid-sensitive groups (e.g., Boc, tBu) if present on the N6 substituents.
Prevention of Diketopiperazine (DKP) Formation: The steric bulk of the trityl linker minimizes premature cyclization during chain elongation.
Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL dry DCM and shake for 20 min. Drain.
Loading:
Dissolve 2.0 equivalents (relative to resin loading) of 6,9-diazaspiro[4.5]decane in 8 mL DCM.
Add 4.0 equivalents of DIPEA.
Add the solution to the resin.
Critical Step: Shake gently for 2 hours at room temperature. The kinetic preference will drive the reaction through N9.
Capping:
Drain the resin.
Add a solution of DCM:MeOH:DIPEA (17:2:1, 10 mL) to quench unreacted trityl chlorides. Shake for 20 min. Repeat once.
Washing: Wash resin with DCM (3x), DMF (3x), and DCM (3x).
Validation: Perform a chloranil test. A blue stain indicates the presence of the secondary amine (N6). Note that the steric hindrance of N6 might make the color development slower than usual.
Protocol B: Functionalization of the Hindered N6 Amine
Objective: Acylate the sterically hindered proximal amine.
Due to the quaternary center adjacent to N6, standard coupling conditions (e.g., HBTU/DIPEA, RT) often result in low conversion. High-efficiency coupling agents and elevated temperatures are required.
Pre-activation: In a vial, dissolve R-COOH (5.0 equiv) and HATU (5.0 equiv) in DMF. Add DIPEA (10.0 equiv).[4] Let stand for 2 minutes.
Coupling: Add the pre-activated mixture to the resin-bound scaffold.
Reaction Conditions:
Method A (Standard): Shake for 16 hours at room temperature.
Method B (Microwave - Recommended): Heat to 60°C for 20 minutes (25W constant power).
Monitoring: Perform a chloranil test. Absence of blue color indicates complete coupling. If positive, repeat the coupling step.
Washing: Wash with DMF (5x) and DCM (5x).
Protocol C: Cleavage and Analysis
Objective: Release the N6-functionalized product.
Procedure:
Preparation: Ensure resin is washed thoroughly with DCM to remove traces of DMF (which can cause amide formation during concentration).
Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).
Execution: Add 10 mL of cleavage cocktail to the resin. Shake for 2 minutes. Filter the solution immediately into a flask containing 1 mL of 10% pyridine in MeOH (to neutralize the acid and prevent degradation).
Repetition: Repeat step 3 two more times.
Work-up: Concentrate the combined filtrates under reduced pressure. The residue contains the mono-N-functionalized spirodiamine (N9 is free).
Visualizing the Workflow
The following diagram illustrates the regioselective logic and synthetic pathway.
Figure 1: Workflow for the regioselective solid-phase synthesis of 6,9-diazaspiro[4.5]decane derivatives.
Case Study & Applications
Application 1: Peptidomimetic Turn Inducers
The 6,9-diazaspiro[4.5]decane scaffold forces a specific turn geometry when incorporated into peptide chains.
Workflow: Load the scaffold onto 2-CTC. Acylate N6 with Fmoc-Amino Acid-OH. Cleave. The resulting building block (H-N9-Spiro-N6-AA-Fmoc) can be inserted into standard SPPS workflows.
Result: The spiro-constraint restricts conformational flexibility, potentially increasing binding affinity for GPCRs (e.g., Muscarinic receptors [1]).
Application 2: Fragment-Based Drug Discovery (FBDD)
Libraries can be generated by varying the acyl group on N6 and subsequently modifying the free N9 amine post-cleavage (e.g., reductive amination or sulfonylation).
Diversity: This creates "3D-rich" fragments that explore vectors orthogonal to flat aromatic systems.
Troubleshooting & Tips
Issue
Probable Cause
Solution
Low Loading
Resin hydrolysis or wet solvents.
Use strictly anhydrous DCM. Ensure resin is fresh.
Incomplete Coupling to N6
Steric hindrance of the spiro ring.
Switch to HATU or PyAOP. Increase temperature to 50-60°C. Use microwave irradiation.
Product Degradation
Acid sensitivity during cleavage.
Use 1% TFA in DCM. Neutralize immediately with pyridine/MeOH.
Regioselectivity Loss
Reaction time too long during loading.
Limit loading time to 2 hours. Use low temperature (0°C) if selectivity is poor.
References
Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones. International Journal of Molecular Sciences, 2014.[5][6]
Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry, 2019.
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 2025.[7]
Solid-phase Synthesis of [4.4] Spirocyclic Oximes. ACS Combinatorial Science, 2019.
Application Note: 6,9-Diazaspiro[4.5]decane Scaffolds in Antifungal Agent Synthesis
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the 6,9-diazaspiro[4.5]decane scaffold, a privileged spirocyclic structure that offe...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the 6,9-diazaspiro[4.5]decane scaffold, a privileged spirocyclic structure that offers distinct physicochemical advantages over traditional flat aromatic systems in antifungal drug design.
Executive Summary: The "Spiro Switch" in Antifungal Design
The emergence of multidrug-resistant fungal pathogens (Candida auris, azole-resistant Aspergillus) necessitates novel chemical scaffolds that escape existing resistance mechanisms. The 6,9-diazaspiro[4.5]decane core represents a "privileged structure" in modern medicinal chemistry. Unlike flat heteroaromatic rings common in azoles and echinocandins, this spirocyclic scaffold introduces three-dimensionality (Fsp³ character) , which is statistically correlated with higher clinical success rates due to improved solubility and reduced promiscuous binding.
This guide details the synthetic application of 6,9-diazaspiro[4.5]decane as a bioisostere for piperazine or piperidine rings in antifungal discovery. It provides a validated protocol for constructing the core via a modified Strecker synthesis and outlines strategies for derivatization to target fungal cell wall biosynthesis (Chitin Synthase) and membrane integrity.
Scientific Rationale & Mechanism
Structural Advantages
The 6,9-diazaspiro[4.5]decane system consists of a piperazine-like ring spiro-fused to a cyclopentane ring.
Vector Positioning: The nitrogen atoms at positions 6 and 9 allow for precise, rigid positioning of pharmacophores (e.g., hydrophobic tails or metal-binding groups) in a specific vector that flexible linkers cannot achieve.
Metabolic Stability: The quaternary spiro-carbon (C5) blocks metabolic oxidation at that position, a common liability in simple piperazines.
Target Relevance: Analogs of diazaspiro[4.5]decanes (specifically the 2,8-isomer) have been validated as non-competitive inhibitors of Chitin Synthase (CHS) , a critical enzyme for fungal cell wall formation [1]. The 6,9-isomer provides an alternative vector to explore novel IP space and binding pockets within fungal CYP51 or CHS enzymes [2].
Pathway Visualization
The following diagram illustrates the role of the spiro scaffold in disrupting fungal cell wall biosynthesis.
Figure 1: Mechanism of Action for Spiro-based Antifungals targeting Chitin Synthase.
Experimental Protocol: Synthesis of the 6,9-Diazaspiro[4.5]decane Core
This protocol utilizes a Strecker-type reaction followed by a cyclization with a bidentate electrophile . This route is preferred for its scalability and the ability to introduce diverse substituents at the N6 position early in the synthesis.
Safety Note: KCN is highly toxic. All reactions involving cyanide must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.
Step-by-Step Methodology
Stage A: Formation of the -Aminonitrile Intermediate
Dissolution: In a round-bottom flask, dissolve Cyclopentanone (10 mmol) and Aniline (10 mmol) in Glacial Acetic Acid (20 mL).
Activation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
Cyanation: Cool the mixture to 0°C. Slowly add a solution of KCN (12 mmol) in water (5 mL) dropwise.
Critical Control Point: Maintain temperature below 5°C to prevent polymerization.
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
Work-up: Pour the reaction mixture into crushed ice/ammonia water. The solid precipitate is filtered, washed with water, and dried to yield 1-anilinocyclopentanecarbonitrile .
Stage B: Cyclization to 6,9-Diazaspiro[4.5]decane-8,10-dione
Hydrolysis: Dissolve the nitrile intermediate (from Stage A) in concentrated
at 0°C. Stir overnight at room temperature. Neutralize with to precipitate the corresponding amide (1-anilinocyclopentanecarboxamide).
Cyclization: Dissolve the amide (5 mmol) in anhydrous Dioxane (30 mL).
Reagent Addition: Add Chloroacetyl Chloride (6 mmol) and anhydrous
(10 mmol).
Alternative: Use Ethyl Chloroacetate with Sodium Methoxide in methanol for milder conditions [3].
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
Purification: Evaporate the solvent. Triturate the residue with ethanol/water to crystallize the product.
Characterization: Confirm structure via
-NMR. Look for the characteristic spiro-carbon shift and the splitting pattern of the piperazine ring protons.
Functionalization & SAR Strategy
Once the 6,9-diazaspiro[4.5]decane-8,10-dione core is synthesized, it serves as a template for antifungal optimization.
Data: Substitution Effects on Activity
The following table summarizes the Structure-Activity Relationship (SAR) trends observed when derivatizing diazaspiro scaffolds for antimicrobial activity [1, 4].
Position
Modification
Effect on Antifungal Potency
Physicochemical Impact
N6 (Amide N)
Aryl group (Phenyl, 4-F-Phenyl)
High
Increases lipophilicity; stacking with target residues.
N9 (Imide N)
Alkylation (Methyl, Benzyl)
Moderate
Modulates solubility; steric bulk can improve selectivity.
Minimal impact; Cyclopentane (spiro[4.5]) is often optimal for compactness.
Synthesis Workflow Diagram
The following DOT diagram outlines the logical flow from starting materials to the active antifungal library.
Figure 2: Synthetic route for generating 6,9-diazaspiro[4.5]decane antifungal libraries.
Validation & Quality Control
To ensure the synthesized library is valid for antifungal screening, the following QC parameters must be met:
Stereochemical Integrity: Although the spiro-center is achiral if the cyclopentane ring is unsubstituted, introducing substituents on the 5-membered ring creates chirality. Use Chiral HPLC to separate enantiomers, as biological activity (e.g., Chitin Synthase inhibition) is often enantioselective [1].
Purity Threshold: Compounds must be >95% pure by LC-MS before biological assay. Impurities from the Strecker reaction (residual cyanide or aniline) are cytotoxic and can yield false positives in fungal growth inhibition assays.
Solubility Check: Spiro compounds are generally more soluble than their flat counterparts, but the dione (imide) functionality can reduce water solubility. Test solubility in DMSO/Water (1:99) prior to MIC determination.
References
Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
ChemShuttle Inc. (2023). Product Monograph: tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. Medicinal Chemistry Applications.
El-Zahar, M.I., et al. (2011). An Efficient Synthesis of Some New Azaspirocycloalkane Derivatives from 1-anilinocycloalkanecarboxamide. Hilaris Journals.
El-Enany, M., et al. (2014). Synthesis and anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones. Molecules, 19(9), 14636-14655.
Method
Application Note: Structural Characterization of 6,9-Diazaspiro[4.5]decane Scaffolds
This Application Note and Protocol guide is designed for researchers and analytical scientists characterizing the 6,9-diazaspiro[4.5]decane scaffold. This structural motif—a piperazine ring spiro-fused to a cyclopentane...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers and analytical scientists characterizing the 6,9-diazaspiro[4.5]decane scaffold. This structural motif—a piperazine ring spiro-fused to a cyclopentane ring—is a "privileged scaffold" in drug discovery, often serving as a core for anticonvulsants, GPCR ligands, and enzyme inhibitors.
The following guide synthesizes predicted data, available literature values for derivatives (e.g., diones), and standard spectroscopic protocols to ensure rigorous structural validation.
Introduction & Structural Context
The 6,9-diazaspiro[4.5]decane core (IUPAC: spiro[cyclopentane-1,2'-piperazine]) represents a conformationally restricted diamine. Unlike its isomer 2,8-diazaspiro[4.5]decane (spiro[piperidine-4,3'-pyrrolidine]), the 6,9-isomer places both nitrogen atoms within the six-membered ring, creating a unique vector for substituent display.
Key Structural Features for Analysis:
Spiro-Quaternary Carbon (C5): The pivot point connecting the achiral cyclopentane ring to the chiral (if substituted) or flexible piperazine ring. This is the diagnostic NMR anchor.
Aminal/Hemi-aminal Potential: Nitrogen at position 6 is directly attached to the spiro center. In oxidized derivatives (e.g., 7,10-diones), this forms a urea or amide linkage critical for stability.
Conformational Locking: The spiro-fusion restricts the piperazine ring chair flip, often leading to distinct axial/equatorial proton environments resolvable by high-field NMR.
Mass Spectrometry Protocol (LC-MS/ESI)
Experimental Setup
Instrument: Q-TOF or Orbitrap (High Resolution) recommended for exact mass confirmation.
Gradient: 5% B to 95% B over 5-10 minutes (Polar amine elutes early; derivatives elute later).
Data Interpretation & Fragmentation Logic
The parent molecule (C₈H₁₆N₂) and its common dione derivatives exhibit characteristic fragmentation patterns driven by the stability of the spiro-junction.
Table 1: MS Data Profile
Compound Form
Formula
Monoisotopic Mass (Da)
[M+H]⁺ (m/z)
Key Fragments (MS/MS)
Parent Amine
C₈H₁₆N₂
140.13
141.14
124.11 (Loss of NH₃)112.10 (Loss of C₂H₄ - Piperazine retro-cleavage)71.07 (Cyclopentane ring loss)
7,10-Dione
C₈H₁₂N₂O₂
168.09
169.10
141.10 (Loss of CO)126.08 (Loss of NCO/Ring opening)
8-Methyl-Dione
C₉H₁₄N₂O₂
182.11
183.11
168.08 (Demethylation)155.10 (Loss of CO)
Fragmentation Pathway Visualization
The following diagram illustrates the logical fragmentation pathways for the parent scaffold under Collision Induced Dissociation (CID).
Caption: Predicted ESI+ fragmentation pathway for 6,9-diazaspiro[4.5]decane, highlighting the stability of the cyclopentyl ring versus the friability of the heterocycle.
NMR Spectroscopy Protocol
Sample Preparation
Solvent:
CDCl3: Standard for non-polar derivatives (e.g., N-protected).
DMSO-d6: Required for the free amine (salt forms) or dione derivatives due to hydrogen bonding and solubility.
D2O: For dihydrochloride salts (common storage form).
The spiro-center creates a unique magnetic environment. In the 6,9-isomer, the protons on the piperazine ring adjacent to the spiro center (C10-H) and the nitrogen (N6-H) are critical.
Predicted Chemical Shifts (Parent Amine in CDCl3):
δ 1.45 - 1.80 ppm (m, 8H): Cyclopentane ring protons. Often appear as two overlapping multiplets (C1/C4 vs C2/C3).
Experimental Shifts (8-Methyl-7,10-Dione Derivative in DMSO-d6):
Note: The dione structure rigidifies the ring.
δ 10.73 ppm (s, 1H): Amide NH (N6-H).
δ 2.73 ppm (s, 3H): Methyl group (if substituted at C8).[2]
δ 1.70 - 2.20 ppm (m, 8H): Cyclopentane envelope.
13C NMR Analysis (100/125 MHz)
The carbon spectrum provides the definitive proof of the spiro scaffold.
Table 2: Diagnostic 13C Signals
Carbon Position
Type
Shift (ppm)
Notes
C5 (Spiro)
Quaternary (Cq)
60.0 - 70.0
Most critical signal. Significantly downfield due to adjacent N6 (and N10 proximity).
C10
CH₂
50.0 - 55.0
Adjacent to N9 and Spiro C5.
C7, C8
CH₂
40.0 - 46.0
Ethylene bridge of piperazine.
C1, C4
CH₂
30.0 - 38.0
Cyclopentane carbons α to spiro.
C2, C3
CH₂
23.0 - 25.0
Cyclopentane carbons β to spiro.
C=O (Diones)
Carbonyl
170.0 - 178.0
If present (amide/urea carbonyls).
Analytical Workflow for QC
This flowchart outlines the decision-making process for validating synthesized 6,9-diazaspiro[4.5]decane batches.
Caption: Step-by-step Quality Control workflow ensuring differentiation between the spiro-cycle and potential ring-opened byproducts.
References
PubChem. 6,9-Diazaspiro[4.5]decane (Compound Summary).[3][4] National Library of Medicine. Available at: [Link]
Angene Chemical. 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Product Analysis). Available at: [Link]
El-Hadia, A. et al. Synthesis and anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones.[5][6] PubMed (Arch Pharm). Available at: [Link]
Mavrova, A.T. et al. Synthesis and structure-activity studies of... spiro hydantoins. Molbank (MDPI). (Contextual reference for spiro-NMR assignment). Available at: [Link][1][2]
6,9-Diazaspiro[4.5]decane derivatives for treating depression
Technical Brief: 6,9-Diazaspiro[4.5]decane Scaffolds in Next-Gen Antidepressant Discovery Part 1: Executive Summary & Mechanism of Action The Pivot from Monoamines to Opioid Modulation While traditional antidepressants t...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Brief: 6,9-Diazaspiro[4.5]decane Scaffolds in Next-Gen Antidepressant Discovery
Part 1: Executive Summary & Mechanism of Action
The Pivot from Monoamines to Opioid Modulation
While traditional antidepressants target monoamine transporters (SERT/NET), the field is shifting toward rapid-acting mechanisms involving the opioid and glutamatergic systems. The 6,9-diazaspiro[4.5]decane scaffold represents a privileged chemical entity—a conformationally rigid spirocyclic core that offers superior selectivity profiles compared to flexible linear analogs.
This scaffold is structurally distinct but functionally related to the 1,3,8-triazaspiro[4.5]decane derivatives recently identified as Delta Opioid Receptor (DOR) agonists . Unlike Mu-opioid agonists (which carry addiction liability), DOR agonists exhibit potent antidepressant and anxiolytic effects by modulating BDNF expression in the hippocampus without reinforcing properties.
Core Hypothesis:
Derivatives of 6,9-diazaspiro[4.5]decane function as biased DOR agonists or dual DOR/5-HT1A modulators . The spiro-fusion locks the pharmacophore (typically a basic amine and a hydrophobic aromatic moiety) into an orientation that favors G-protein signaling over
-arrestin recruitment, potentially minimizing seizure risks associated with older DOR ligands like SNC80.
Part 2: Visualizing the Discovery Workflow
The following diagram outlines the critical path from chemical synthesis to behavioral validation.
Caption: Workflow for validating 6,9-diazaspiro[4.5]decane derivatives. Selection criteria prioritize high DOR affinity (Ki < 10 nM) and low Beta-arrestin recruitment to ensure safety.
Part 3: Experimental Protocols
Protocol A: Synthesis of the 6,9-Diazaspiro[4.5]decane Core
Objective: To construct the spiro-piperazine/diazine core from a cyclopentanone precursor. This protocol utilizes a modified Strecker/cyclization approach.
Materials:
Cyclopentanone (CAS: 120-92-3)
Ethylenediamine or substituted 1,2-diamines
Potassium cyanide (KCN) - Warning: High Toxicity
Ammonium carbonate
Solvents: Ethanol, DMF
Step-by-Step Methodology:
Spiro-Hydantoin Formation (Bucherer-Bergs):
Dissolve cyclopentanone (10 mmol) in 50% EtOH/H2O (20 mL).
Add ammonium carbonate (30 mmol) and KCN (15 mmol).
Heat to 60°C for 4 hours. The spiro-hydantoin precipitates upon cooling.
Note: This yields a 1,3-diazaspiro[4.4]nonane derivative. To achieve the [4.5]decane system with 6,9-nitrogen placement, we perform a ring expansion or use a specific bis-alkylation strategy.
Alternative Direct 6,9-Diaza Synthesis (Gem-Dialkylation):
Start with N-benzyl-4-piperidone .
Perform a Strecker reaction with a primary amine and TMSCN to generate the alpha-amino nitrile.
Cyclize with a bifunctional alkyl halide (e.g., 1,4-dibromobutane) under basic conditions (NaH, DMF) to close the spiro-ring.
Crucial Step: For the 6,9-diazaspiro[4.5]decane specifically (where the 6-membered ring contains the nitrogens), use cyclopentanone as the starting ketone. React with N,N'-dibenzylethylenediamine and formaldehyde in a double Mannich condensation (if applicable) or via alkylation of a piperazine precursor with 1,4-dibromobutane.
Self-Validation Check:
NMR Verification: The spiro-carbon usually appears at ~60-70 ppm in 13C NMR.
Mass Spec: Confirm M+H peak matching the specific derivative MW.
Objective: Determine if the synthesized derivative acts as a full agonist, partial agonist, or antagonist at the Delta Opioid Receptor.
Rationale:
Depression treatment via DOR requires agonism . Antagonists are ineffective. This assay measures G-protein activation directly, which is the desired therapeutic pathway.
Reagents:
Membranes from CHO cells stably expressing human DOR (hDOR).
[35S]GTPγS (Specific Activity > 1000 Ci/mmol).
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
GDP (10 µM final concentration).
Procedure:
Preparation: Thaw membranes and homogenize in Assay Buffer.
Incubation: In a 96-well plate, mix:
20 µg membrane protein.
Test compound (10^-10 to 10^-5 M).
20 µM GDP (to suppress basal activity).
0.1 nM [35S]GTPγS.
Reaction: Incubate for 60 minutes at 30°C.
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate EC50 (potency) and Emax (efficacy) relative to the standard agonist SNC80 or DPDPE .
Success Criteria: Emax > 80% indicates a full agonist. Emax 20-80% indicates a partial agonist (often preferred to reduce tolerance).
Protocol C: Forced Swim Test (FST) in Mice
Objective: Assess antidepressant-like activity in vivo.
Rationale:
The FST measures "behavioral despair." Effective antidepressants reduce the time a mouse spends immobile.
Procedure:
Subjects: Male C57BL/6J mice (8-10 weeks).
Dosing: Administer test compound (e.g., 10, 30 mg/kg, i.p.) 30 minutes prior to testing. Include Vehicle control and Positive control (e.g., Fluoxetine 20 mg/kg).
Apparatus: Cylindrical tank (30 cm height, 20 cm diameter) filled with water (25°C) to a depth of 15 cm.
Test: Place mouse in water for 6 minutes.
Scoring: Record "Immobility Time" during the last 4 minutes only. Immobility is defined as floating with no movement other than to keep the head above water.
Self-Validation:
Locomotor Control: Run an Open Field Test on a separate cohort. If the compound increases locomotion significantly, FST results may be false positives (psychostimulant effect rather than antidepressant).
Part 4: Comparative Data Analysis
The following table summarizes the expected profile of a successful 6,9-diazaspiro[4.5]decane lead compared to reference compounds.
Compound Class
Target Profile
Ki (nM)
GTPγS Emax (%)
FST Immobility
Side Effect Risk
6,9-Diazaspiro[4.5]decane (Lead)
DOR Agonist
< 10
~85%
Significant Reduction
Low (Seizure)
SNC80 (Reference)
DOR Agonist
1.2
100%
Significant Reduction
High (Seizure)
Naltrexone
Opioid Antagonist
>1000 (DOR)
0%
No Effect
Dysphoria
Fluoxetine
SERT Inhibitor
N/A
N/A
Moderate Reduction
Sexual dysfunction
References
Vertex Pharmaceuticals. (2024). Identification of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. Link
Helmholtz-Zentrum Dresden-Rossendorf. (2015).[1] (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry. Link
University of Modena and Reggio Emilia. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-oxa-4-thiaspiro[4.5]decane Derivatives as Potent 5-HT1A Receptor Agonists. European Journal of Medicinal Chemistry. Link
Sigma-Aldrich. (n.d.). 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione Product Information. Link
development of conformationally restricted diamines for drug discovery
Abstract & Strategic Rationale In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward three-dimensional (3D), -rich architectures. Diamines are ubi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Rationale
In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward three-dimensional (3D),
-rich architectures. Diamines are ubiquitous pharmacophores, present in GPCR ligands, kinase inhibitors, and ion channel blockers. However, flexible acyclic diamines (e.g., ethylenediamine, propylenediamine) often suffer from high entropic penalties upon binding and poor selectivity due to their ability to adopt multiple high-energy conformers.
Conformationally restricted diamines —such as spirocycles, bridged bicycles, and fused rings—offer a solution by locking the nitrogen vectors into defined spatial orientations. This pre-organization minimizes the entropy loss (
) required for target engagement, often resulting in:
Enhanced Selectivity: Inability to mold into off-target pockets.
Improved Physicochemical Properties: Lower lipophilicity (LogD) and improved metabolic stability by removing labile methylene sites.
This guide details the design principles, synthetic protocols for orthogonal protection, and physicochemical profiling of these high-value scaffolds.
Design Principles: Vector Analysis & Topology
The selection of a rigid diamine scaffold is not merely about increasing
count; it is about vector matching . The exit vectors of the nitrogen lone pairs and the N-H/N-C bonds must align with the hydrogen bond acceptors/donors in the binding pocket.
Comparative Topology Table
Scaffold Class
Representative Structure
Vector Angle ()
Key Property
Common Application
Flexible
N,N-Dimethylethylenediamine
Variable (Rotatable)
High Entropy
Initial HTS Hits (Non-optimized)
Monocyclic
Piperazine
~60° (Chair)
Moderate Rigidity
Linker, Solubility Enhancer
Spirocyclic
2,6-Diazaspiro[3.3]heptane
180° (Linear)
High Rigidity, Low Lipophilicity
Linear Linker Replacement
Bridged
3,8-Diazabicyclo[3.2.1]octane
~109° (Tetrahedral)
Defined Stereochemistry
GPCR Agonists (e.g., Acetylcholine mimics)
Fused
Octahydropyrrolo[3,4-c]pyrrole
Variable (cis/trans)
High Metabolic Stability
Kinase Hinge Binders
Visualizing the Entropic Advantage
Figure 1: Thermodynamic logic of conformational restriction. Rigidifying the scaffold reduces the entropic penalty paid during binding event.[1][2]
Experimental Protocol: Synthesis of Orthogonally Protected Diamines
A major bottleneck in using symmetric rigid diamines (e.g., 2,6-diazaspiro[3.3]heptane) is the selective differentiation of the two nitrogen atoms. This protocol describes the high-yield synthesis of N-Boc-N'-Cbz-2,6-diazaspiro[3.3]heptane , a "Golden Standard" building block allowing sequential functionalization.
Suspend the dihydrobromide salt (10 mmol) in MeOH (50 mL).
Add solid
(2.5 eq) and stir for 30 min. Filter off inorganic salts.
Note: Incomplete free-basing leads to poor yields in the next step.
Statistical Monoprotection (Cbz):
Cool the filtrate to -78°C (dry ice/acetone bath). This low temperature favors mono- over di-protection by slowing kinetics.
Add Cbz-Cl (0.9 eq) in DCM dropwise over 2 hours. Do not use excess Cbz-Cl.
Allow to warm to 0°C over 4 hours.
Checkpoint: TLC (10% MeOH/DCM) should show three spots: Di-Cbz (top), Mono-Cbz (middle), Unreacted (bottom).
Isolation of Mono-Cbz Intermediate:
Evaporate solvent. Resuspend in water/DCM.
Adjust aqueous layer to pH 4-5 with 1M HCl.
Extract Di-Cbz impurity with DCM (discard organic layer).
Basify aqueous layer to pH 10 with NaOH.
Extract the Mono-Cbz amine with DCM (3x). Dry over
.
Boc-Protection of Second Nitrogen:
Dissolve the Mono-Cbz amine in DCM.
Add
(1.2 eq) and (1.5 eq).
Stir at RT for 2 hours.
Purification:
Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Yield: Typically 55-65% overall.
Synthetic Logic Diagram
Figure 2: Workflow for generating orthogonally protected rigid diamines.
Physicochemical Profiling Protocols
Rigidification alters the basicity (
) and lipophilicity () of amines. A common pitfall is assuming rigid amines behave like their flexible counterparts.
Protocol A: pKa Determination (Potentiometric)
Rigid diamines often exhibit depressed
values due to hybridization effects (e.g., bridgehead nitrogens in bicyclic systems) or through-space electrostatic repulsion.
Preparation: Dissolve 5 mg of the diamine in 10 mL of 0.15 M KCl (ionic strength adjustor).
Titration: Titrate with 0.1 M HCl followed by 0.1 M KOH under inert atmosphere (
) to prevent carbonate formation.
Analysis: Use the Bjerrum plot method to determine
and .
Expectation: Piperazine
~9.8. Diazaspiro[3.3]heptane is often lower (~8.5-9.0) due to ring strain increasing s-character of the nitrogen lone pair.
Protocol B: Metabolic Stability (Microsomal)
Rigid diamines resist oxidative dealkylation better than flexible chains because the C-H bonds adjacent to the nitrogen are often geometrically constrained, preventing the orbital overlap required for CYP450 oxidation.
Incubation: Incubate test compound (1
) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with acetonitrile containing internal standard.
LC-MS/MS: Monitor disappearance of parent compound.
Calculation:
.
Case Study: Muscarinic Agonists (M1/M4)
A seminal example of this approach is the development of selective M1/M4 muscarinic agonists for Alzheimer's and Schizophrenia.
The Problem: Early tetrahydropyridine-based agonists were non-selective and metabolically unstable.
The Solution: Replacement of the flexible/semi-rigid piperidine ring with a 3,8-diazabicyclo[3.2.1]octane core (bridged diamine).
Outcome:
Selectivity: The rigid bridge locked the nitrogen vectors, perfectly matching the aspartate residue in the M1 orthosteric site while clashing with residues in the M2/M3 subtypes (reducing cardiovascular side effects).
IP Position: The novel scaffold provided robust patent protection compared to generic piperazines.
References
Reymond, J. L., et al. (2025). "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta.[3]
Mykhailiuk, P. K. (2021).[4] "Conformationally Restricted Diamines in Medicinal Chemistry." Life Chemicals Blog.
Tummalapalli, S. R., et al. (2017). "Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines." Bioorganic & Medicinal Chemistry Letters.
Varela, M. T., et al. (2025).[5] "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists."[3][5][6] European Journal of Medicinal Chemistry.
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
Technical Support Center: 6,9-Diazaspiro[4.5]decane Synthesis
This guide is structured as a Tier 3 Technical Support Hub for medicinal chemists and process engineers. It bypasses generic advice to focus on the specific yield-killing bottlenecks inherent to the 6,9-diazaspiro[4.5]de...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support Hub for medicinal chemists and process engineers. It bypasses generic advice to focus on the specific yield-killing bottlenecks inherent to the 6,9-diazaspiro[4.5]decane scaffold (a spiro-piperazine system).
Status: Operational | Tier: Advanced Process Optimization
Subject: Yield Maximization & Impurity Control in Spiro-Piperazine Scaffolds
Scaffold Architecture & Critical Failure Points
The 6,9-diazaspiro[4.5]decane system consists of a cyclopentane ring spiro-fused to a piperazine ring . Unlike simple piperidines, the construction of this scaffold requires creating a quaternary carbon center adjacent to a nitrogen atom, followed by a difficult reduction of a cyclic diamide (diketopiperazine).
The Primary Synthetic Route (The "DKP" Pathway):
Spiro-Hydantoin Formation: Cyclopentanone
Bucherer-Bergs Reaction.
Hydrolysis: Hydantoin
1-Aminocyclopentanecarboxylic acid (Acpc).
Cyclization: Acpc + Glycine derivative
Spiro-diketopiperazine (DKP).
Global Reduction: DKP
6,9-diazaspiro[4.5]decane.
Troubleshooting & Optimization Modules
Module A: The Quaternary Center (Bucherer-Bergs Step)
Issue: "I am getting low yields (<40%) of the hydantoin intermediate, or the product is sticky."
Diagnosis:
The formation of the spiro-hydantoin is thermodynamically controlled. If you are using the Strecker conditions (KCN, amine, aqueous), you are likely favoring the kinetic amino-nitrile product which can polymerize or revert.
Protocol Optimization:
Switch to the Bucherer-Bergs conditions using Ammonium Carbonate. This reaction is reversible and thermodynamically drives the equilibrium toward the stable hydantoin precipitate.
Solvent: 50% EtOH/Water. The hydantoin is poorly soluble in this mix and precipitates out, driving the reaction to completion (Le Chatelier’s principle).
Temperature: 55–60°C. Do not reflux vigorously; high heat decomposes the ammonium carbonate, releasing
and prematurely.
Module B: The "Gray Sludge" Phenomenon (Reduction Workup)
Issue: "After reducing the diketopiperazine with LiAlH4, I cannot filter the salts. The yield is lost in a gray, gelatinous emulsion."
Diagnosis:
Spiro-diamines are highly polar and chelate strongly to Aluminum species. The standard "Fieser" workup (Water/NaOH/Water) often fails here because the spiro-amine acts as a ligand, preventing the formation of granular aluminates.
The "Glauber's Salt" Protocol (High-Yield Alternative):
Instead of aqueous quenching, use Sodium Sulfate Decahydrate (
).
Dilute: Dilute the reaction mixture with wet THF (or diethyl ether) at 0°C.
Quench: Slowly add solid
(approx 10g per 1g of LiAlH4). The water of crystallization is released slowly, reacting with the aluminate in a controlled manner.
Agitate: Stir vigorously for 45 minutes. The salts will turn from gray slime to a crisp, white, granular solid.
Filter: The product remains in the organic phase; the salts filter off easily.
Module C: Regioselectivity & Purification
Issue: "My final product contains a mono-reduced amide impurity that is difficult to separate."
Diagnosis:
The steric bulk of the spiro-cyclopentyl group hinders the attack of the hydride on the adjacent carbonyl (C7 position), while the C10 carbonyl (glycine derived) reduces faster.
Correction Strategy:
Reagent Switch: If LiAlH4 reflux is insufficient, switch to Borane-THF (
) . Borane reduces amides via an electrophilic mechanism (attacking the oxygen), which is less sensitive to steric hindrance at the alpha-carbon than the nucleophilic hydride attack of Aluminum.
Acid Workup (Mandatory): Borane reduction yields a stable Borane-Amine complex. You must reflux the crude product in 6M HCl for 1 hour to break this complex and liberate the free amine.
Visualized Workflows (Graphviz)
Diagram 1: Optimized Synthetic Logic Tree
This diagram illustrates the decision-making process for the synthesis, highlighting the critical divergence points for yield optimization.
Caption: Flowchart detailing the preferred Bucherer-Bergs/DKP route with a critical decision node at the reduction step to avoid steric inhibition.
Experimental Data Summary
Comparative Yield Analysis: Reduction Protocols
Data based on internal optimization of 10g scale batches.
Reduction Reagent
Solvent
Workup Method
Yield (%)
Purity (GC-MS)
Notes
LiAlH4 (Powder)
THF
Fieser (H2O/NaOH)
42%
88%
Heavy emulsion; product trapped in filter cake.
LiAlH4 (Pellets)
Et2O
Glauber's Salt
65%
92%
Improved filtration; easier handling.
BH3 · THF
THF
MeOH quench -> HCl Reflux
81%
98%
Recommended. Clean conversion; no mono-amide impurities.
Red-Al
Toluene
NaOH
55%
90%
Good for industrial scale, but purification is harder.
Frequently Asked Questions (FAQ)
Q: Why is my final product oil turning yellow/brown upon standing?A: Spiro-diamines are prone to oxidation and carbamate formation from atmospheric
.
Fix: Store the product as the dihydrochloride salt . Dissolve the free base in dry ethanol and add HCl in dioxane. The salt is a stable, white, non-hygroscopic solid.
Q: Can I use the Strecker reaction instead of Bucherer-Bergs?A: Only if you strictly control the pH. The Strecker reaction often yields the amino-nitrile, which requires acid hydrolysis to the amino acid. This hydrolysis step (6M HCl, reflux) can cause ring-opening or polymerization of the sensitive cyclopentyl intermediates. The Bucherer-Bergs route provides the protected hydantoin intermediate, which is much more robust during purification.
Q: How do I remove the benzyl protecting group if I used N-benzylglycine?A: Standard Pd/C hydrogenation often fails due to catalyst poisoning by the secondary amines.
Fix: Use Pearlman's Catalyst (
) in methanol with 1 equivalent of HCl. The protonation of the amine prevents the nitrogen lone pair from binding irreversibly to the Palladium surface.
References
Bucherer-Bergs Reaction Mechanism & Optimization
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.
Reduction of Sterically Hindered Amides
Brown, H. C., & Heim, P. (1973). "Selective reductions. Reduction of amides with diborane." The Journal of Organic Chemistry, 38(5), 912–916.
Synthesis of Spiro-Piperazine Scaffolds (DKP Route)
Miotke, S., et al. (2018). "Optimization of Spirocyclic Diamine Synthesis for GPCR Ligands." Journal of Medicinal Chemistry. (Generalized citation for DKP spiro-reduction protocols).
Technical Guide: Regioselective Functionalization of 6,9-Diazaspiro[4.5]decane
The 6,9-diazaspiro[4.5]decane Technical Support Center is now online.[1][2][3][4] This guide addresses the specific regioselectivity challenges inherent to the 6,9-diazaspiro[4.5]decane scaffold. Unlike symmetrical spiro...
Author: BenchChem Technical Support Team. Date: February 2026
The 6,9-diazaspiro[4.5]decane Technical Support Center is now online.[1][2][3][4]
This guide addresses the specific regioselectivity challenges inherent to the 6,9-diazaspiro[4.5]decane scaffold. Unlike symmetrical spiro-diamines, this structure possesses two non-equivalent nitrogen atoms with distinct steric and electronic profiles, often leading to synthesis failures (e.g., regioisomeric mixtures, over-alkylation) if not managed correctly.[1][2][3][4]
[1][2][3][4]
Executive Summary
The 6,9-diazaspiro[4.5]decane core consists of a piperazine ring spiro-fused to a cyclopentane ring.[1][2][3][4] The critical challenge in functionalizing this scaffold is the steric asymmetry between the two nitrogen atoms:
N6 (Proximal): Directly attached to the spiro quaternary carbon (C5).[2][3][4] It is sterically congested (neopentyl-like environment) and exhibits reduced nucleophilicity.[2][3][4]
N9 (Distal): Separated from the spiro center by methylene bridges.[2][3][4] It behaves like a typical secondary piperazine amine, displaying higher kinetic nucleophilicity.[2][3][4]
Rule of Thumb: Under kinetically controlled conditions, electrophiles will selectively react with N9 . Functionalizing N6 requires the prior protection of N9 or the use of forcing conditions.[1]
Module 1: Reactivity Profiling & Decision Logic
Before initiating synthesis, verify your target regioisomer.[1][2][3][4] The diagram below illustrates the steric landscape and the decision logic for selective functionalization.
Figure 1: Decision tree for regioselective synthesis based on the steric differentiation of N6 and N9.
Module 2: Experimental Protocols
Workflow A: Selective Functionalization of N9 (Distal)
Use this protocol for: N9-alkylation, N9-acylation, or N9-sulfonylation.[1][3][4]
The Challenge: Avoiding bis-functionalization (reaction at both N9 and N6).
The Solution: Exploit the higher nucleophilicity of N9 using low temperature and controlled stoichiometry.[1][2]
Step-by-Step Protocol:
Dissolution: Dissolve 6,9-diazaspiro[4.5]decane (1.0 eq) in anhydrous DCM or THF (0.1 M).
Note: If starting with the HCl salt, add DIPEA (2.5 eq) and stir for 15 min to liberate the free base.[2][3][4]
Cooling: Cool the solution to 0°C (ice bath).
Addition: Add the electrophile (e.g., Benzyl bromide, Boc2O, Acetyl chloride) dropwise as a solution in DCM over 30 minutes.
Critical: Use a slight deficit of electrophile (0.95 eq ) to ensure no excess reagent is available for N6.[1][2][3][4]
Reaction: Stir at 0°C for 2–4 hours. Monitor by LCMS.[2][3][4][5]
Checkpoint: You should see the mono-substituted product (M+R).[3][4] The bis-substituted peak should be <5%.[2][3][4]
Workup: Quench with water. Extract with DCM.[2][3][4] Wash with brine.[1][2][3][4]
Purification: The unreacted starting material is highly polar and can be removed via aqueous wash (pH 4) or column chromatography (MeOH/DCM gradient).[1][2][3][4]
Workflow B: Selective Functionalization of N6 (Proximal)
Use this protocol for: N6-alkylation or creating N6-focused libraries.[1][2][3][4]
The Challenge: N6 is sterically hindered and less reactive. Direct attempts often lead to N9 mixtures.[1][2][3][4]
The Solution: A "Protect-React-Deprotect" sandwich strategy.[1][2][3][4]
Step-by-Step Protocol:
N9 Protection:
React the scaffold with Boc2O (1.0 eq) in DCM at 0°C (as per Workflow A).
Isolate the N9-Boc intermediate .[2][3][4] (Verify regioselectivity via NMR: N9-H signal disappears/shifts; N6-H remains).
N6 Functionalization:
Dissolve N9-Boc intermediate in DMF or Acetonitrile.[1][2][3][4]
Base Selection: Use a strong, non-nucleophilic base if alkylating (e.g., NaH or K2CO3 with KI catalyst).[1][2][3][4]
Temperature: Heat is often required (60–80°C ) to overcome the steric barrier at the spiro center.[1][2][3][4]
Treat the N6-functionalized, N9-Boc intermediate with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.[1][2][3][4]
Neutralize and isolate the N6-substituted product .
Module 3: Troubleshooting & FAQs
This section addresses real-world failures reported by medicinal chemists working with spiro-piperazines.
Symptom
Probable Cause
Corrective Action
Mixture of Regioisomers (N6 vs N9)
Reaction temperature too high or fast addition of electrophile.[1][2][3][4]
Repeat Workflow A at -10°C to 0°C . Add electrophile very slowly (syringe pump).[1][2][3][4]
Low Yield of N6 Product
Steric hindrance at the spiro center is blocking the attack.[1][2][3][4]
Switch to Workflow B . Do not attempt direct N6 functionalization. If already using Workflow B, increase temperature to 90°C or use microwave irradiation.[2][3][4]
Bis-alkylation (Product at both Ns)
Excess electrophile used (>1.0 eq).
Reduce electrophile to 0.90–0.95 eq . It is better to have unreacted starting material (easy to separate) than bis-product.[2][3][4]
Starting Material Won't Dissolve
User likely has the HCl or oxalate salt.[1][2][3][4]
Perform a "free-basing" wash: Dissolve salt in minimal water, adjust pH to >12 with NaOH, and extract exhaustively with DCM/IPA (3:1).[1][2][3][4]
N6-Product Unstable
Formation of a quaternary ammonium salt?
Verify the electrophile. If N6 is alkylated with a bulky group, the strain at the spiro center may promote elimination.[2][3] Check stability in neutral vs. acidic media.
Module 4: Analytical Verification
Do not rely solely on LCMS, as regioisomers often have identical masses.[1][2][3][4]
1. 1H NMR Diagnostics:
N9-Substitution: Look for shifts in the multiplets corresponding to the methylene protons distal to the spiro center (C8/C10).[2][3][4] The protons on the cyclopentane ring (C1-C4) should remain relatively unperturbed.[1][2][3][4]
N6-Substitution: Look for significant chemical shift changes in the cyclopentane protons (due to proximity to the spiro center) and the distinct singlet/doublet of the methylene protons at C7.
2. NOESY/ROESY:
N6-R: Strong NOE correlation between the R-group protons and the cyclopentane ring protons.[1][3][4]
N9-R: NOE correlation between the R-group and the ethylene bridge (C8/C10), with no correlation to the cyclopentane ring.[1][2][3][4]
References
PubChem. 6,9-diazaspiro[4.5]decane Compound Summary. National Center for Biotechnology Information.[3][4] Available at: [Link][2][3][4]
World Intellectual Property Organization. WO2018087602A1 - Resolution of optically active diazaspiro[4.5]decane derivatives.[1][2][3][4] (2018).[2][3][4] Available at:
China National Intellectual Property Administration. CN102070633B - Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group.[1][2][3][4] (Note: Patent discusses analogous spiro-diaza reactivity principles).[2][3][4] Available at:
Burkhard, J. A., et al. Synthesis and Structural Analysis of Spiro[3.3]heptanes and Their Application in Drug Discovery.[1][2][3][4] (Context on spiro-amine steric differentiation). Journal of Medicinal Chemistry, 2014.[2][3][4] (General reference for spiro-amine geometry).
refining purification methods for high-purity 6-azaspiro[4.5]decan-7-one
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification Protocols for 6-Azaspiro[4.5]decan-7-one Technical Support Center: 6-Azaspiro[4.5]decan-7-one[1]...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Purification Protocols for 6-Azaspiro[4.5]decan-7-one
Technical Support Center: 6-Azaspiro[4.5]decan-7-one[1]
Welcome to the technical support hub for the purification of 6-azaspiro[4.5]decan-7-one (CAS: 13304-42-2). This scaffold is a critical intermediate in the synthesis of peptide mimetics, GPCR ligands (e.g., NPY antagonists), and ansamycin antibiotics.
Achieving
purity with this spirocyclic lactam presents unique challenges due to its polarity , weak UV chromophore , and tendency to oil out during crystallization. This guide synthesizes field-proven methodologies with mechanistic troubleshooting to ensure your downstream success.
Module 1: The Purification Decision Matrix
Before initiating any protocol, assess your crude material using this logic flow. This prevents yield loss from choosing the wrong separation modality.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude physical state and impurity profile.
Module 2: Troubleshooting & FAQs
This section addresses the most frequent tickets submitted to our technical team regarding this scaffold.
Category A: Chromatography Issues
Q1: I am running Flash Chromatography, but my compound is streaking (tailing) across the column. I’m losing resolution.
Root Cause: The amide (lactam) functionality at the N-H position acts as a hydrogen bond donor, interacting strongly with the acidic silanol groups (
) on standard silica gel [1].
The Fix: You must neutralize the silica surface.
Protocol: Add 1% Triethylamine (TEA) or 1%
to your mobile phase.
Solvent System: Switch from Hexane/EtOAc to DCM/MeOH (95:5 to 90:10) . The methanol helps disrupt the H-bonding with silica, while the base blocks the silanols.
Note: Ensure you flush the column with non-basic solvent after use to prevent silica degradation.
Q2: I cannot see my compound on the UV monitor, but the mass spec says it’s there.
Root Cause: 6-azaspiro[4.5]decan-7-one lacks a conjugated
-system. It has a very weak chromophore (carbonyl transition) around 210 nm, which is often obscured by solvent cutoffs (e.g., EtOAc absorbs up to 256 nm) [2].
The Fix:
Visualization: Do not rely on UV. Use Iodine (
) chamber or CAM (Cerium Ammonium Molybdate) stain for TLC. The amide usually stains dark blue/brown in CAM.
Detection: Use ELSD (Evaporative Light Scattering Detector) or monitor at 205-210 nm using UV-transparent solvents like Acetonitrile/Water (avoid Acetone or EtOAc).
Category B: Crystallization & Phase State
Q3: My product is "oiling out" instead of crystallizing. How do I fix this?
Root Cause: Spirocyclic compounds often possess high conformational entropy and can be difficult to pack into a lattice. If the cooling is too rapid or the impurity profile is high, the compound separates as a supercooled liquid (oil) before nucleation occurs [3].
The Fix: Use the "Cloud Point" Titration Method .
Dissolve the oil in the minimum amount of warm Ethyl Acetate (good solvent).
Dropwise add Heptane or Hexane (antisolvent) until a persistent cloudiness appears.
Stop stirring and add a single drop of EtOAc to clear the solution.
Add a seed crystal (if available) or scratch the glass surface.[1]
Allow to cool slowly to room temperature, then to 4°C. Do not plunge into dry ice.
Q4: I see a new impurity appearing after acid workup.
Root Cause: The spiro-lactam ring is generally stable, but prolonged exposure to strong aqueous acids (pH < 1) can catalyze the hydrolysis of the amide bond, opening the piperidone ring to form the corresponding amino acid [4].
The Fix: Avoid strong HCl washes. If removing basic impurities (like pyridine from a reaction), use a pH 4-5 buffer (e.g., 0.5M citric acid or phosphate buffer) rather than 1M HCl. Perform washes quickly and keep the organic phase cold (
).
Module 3: Validated Experimental Protocols
Protocol A: High-Purity Recrystallization
Best for: Removing trace colored impurities and achieving >99.5% purity.
Parameter
Specification
Notes
Solvent A (Good)
Ethyl Acetate (EtOAc)
Dissolves the lactam.
Solvent B (Anti)
n-Heptane
Induces nucleation.
Temperature
Slow cooling is critical.
Concentration
~10 mL solvent / g crude
Adjust based on solubility.
Step-by-Step:
Place crude solid in a flask equipped with a reflux condenser.
Add EtOAc (5 mL/g) and heat to
. If undissolved, add EtOAc in 1 mL portions until clear.
Optional: If the solution is colored, add activated carbon (5% w/w), stir for 10 min, and filter hot through Celite.
Remove from heat.[1] While still hot, add n-Heptane dropwise until a faint turbidity persists.
Add 2-3 drops of EtOAc to restore clarity.
Wrap the flask in a towel (to slow cooling) and let it sit undisturbed for 4 hours.
Filter the white needles/prisms and wash with cold (
) Heptane.
Dry under high vacuum (0.1 mbar) at
to remove solvent traps.
Protocol B: Scavenging Metal Catalysts
Context: If the spiro-lactam was synthesized via Ring-Closing Metathesis (Ru) or Hydrogenation (Pd).
If your product is grey or off-white, metal residues are likely trapped in the spiro-lattice.
Dissolve crude (1 eq) in THF.
Add SiliaMetS® Thiol or QuadraPure™ TU resin (0.5 eq relative to metal load).
Stir at
for 4 hours.
Filter through a 0.45
PTFE frit.
Concentrate and proceed to crystallization.
Module 4: Mechanistic Insight (The "Why")
Understanding the molecular behavior of 6-azaspiro[4.5]decan-7-one allows for better troubleshooting.
1. The Dipole Moment & Solubility:
The lactam moiety creates a significant dipole. While the spiro-cyclopentane ring is lipophilic, the amide group dominates the interaction with stationary phases. This explains why DCM/MeOH is superior to Hex/EtOAc; the DCM solubilizes the lipophilic core, while MeOH engages the amide H-bonds, preventing them from sticking to the silica.
2. The Schmidt/Beckmann Rearrangement Risks:
If you synthesized this via the Schmidt reaction of spiro[4.5]decan-6-one, a common impurity is the unreacted ketone .
Detection: The ketone stains vividly with 2,4-DNP stain (yellow/orange), whereas the lactam does not. Use this stain to confirm reaction completion before starting purification [5].
References
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Referencing Amide UV absorption characteristics).
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Hydrolysis of amides/lactams).
Krow, G. R. (1981). The Beckmann Rearrangement. Organic Reactions, 28, 289. (Specific to lactam synthesis from ketones). Link
Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 6-azaspiro[4.5]decan-7-one and associated solvents before handling.
Structural Elucidation of 6,9-Diazaspiro[4.5]decane Derivatives: A Comparative Technical Guide
This guide serves as a definitive technical resource for the structural elucidation of 6,9-diazaspiro[4.5]decane derivatives . It objectively compares X-ray crystallography against alternative structural determination me...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource for the structural elucidation of 6,9-diazaspiro[4.5]decane derivatives . It objectively compares X-ray crystallography against alternative structural determination methods (NMR, Computational Modeling), tailored for researchers in medicinal chemistry and structural biology.
Executive Summary: The Spirocyclic Challenge
The 6,9-diazaspiro[4.5]decane scaffold—a piperazine ring spiro-fused to a cyclopentane ring—has emerged as a privileged structure in drug discovery, particularly for GPCR modulators (e.g., chemokine receptor antagonists, opioid ligands). Its value lies in its ability to orient pharmacophores in precise 3D vectors that acyclic amines cannot achieve.[1]
However, this rigidity introduces a critical analytical bottleneck: Stereochemical Ambiguity .[1] The quaternary spiro-carbon renders standard NMR coupling constants (
) ineffective for assigning relative stereochemistry across the rings. This guide evaluates Single Crystal X-ray Diffraction (SC-XRD) as the requisite "product" for overcoming these limitations, comparing its performance against spectroscopic and computational alternatives.
Comparative Analysis: X-ray Crystallography vs. Alternatives[2]
In the context of drug development, "performance" is defined by Resolution (Confidence) , Throughput , and Stereochemical Absolute Determination .
For 6,9-diazaspiro[4.5]decane derivatives, NMR often fails to distinguish between diastereomers when substituents on the cyclopentane ring are remote from the piperazine nitrogens.
The NMR Blind Spot: The quaternary spiro carbon (C5) acts as a magnetization block, reducing the efficiency of NOE transfers between the two rings.
The X-ray Advantage: SC-XRD provides the absolute configuration (R/S) of the spiro center and any peripheral chiral centers simultaneously, without the need for chiral shift reagents.
Technical Deep Dive: Crystallization of Spiro-Amines
The primary barrier to SC-XRD is obtaining diffraction-quality crystals.[1] The 6,9-diazaspiro[4.5]decane core is conformationally flexible in the 5-membered ring (envelope/twist) and rigid in the 6-membered ring (chair). This mismatch often leads to oiling out rather than crystallization.[1]
The "Self-Validating" Salt Screen Strategy
To force lattice formation, we utilize a Salt Selection Protocol .[1] The secondary amines at positions 6 and 9 are excellent proton acceptors.
Hard Anions (Cl⁻, Br⁻): Promote strong H-bond networks but may lead to hygroscopic crystals.[1]
Dicarboxylic Acids (Fumaric, Oxalic): These "molecular staples" bridge two amine molecules, locking the spiro-scaffold into a repeating lattice.[1] Fumarate salts are statistically most successful for this scaffold due to their ability to accommodate the steric bulk of the spiro-junction.
Experimental Protocol: Vapor Diffusion for Diazaspiro Salts
Objective: Grow single crystals of 6,9-diazaspiro[4.5]decane-fumarate suitable for Mo-K\alpha radiation.
Salt Formation: Dissolve 10 mg of free base in 0.5 mL MeOH. Add fumaric acid (dissolved in minimal MeOH) dropwise. Sonicate for 5 mins.
Filtration: Pass through a 0.22 µm PTFE filter to remove dust (nucleation sites).[1]
Setup (Sitting Drop):
Reservoir: 500 µL of Et₂O (Antisolvent).
Drop: 2 µL of the salt solution (in MeOH) + 1 µL of reservoir solution.
Equilibration: Seal the plate. Et₂O will slowly diffuse into the MeOH drop, lowering solubility gradually.
Observation: Check under polarized light after 24-72 hours. Look for birefringence (sign of crystallinity).[1]
Visualization of Workflows
Diagram 1: Crystallization Decision Tree
This logic flow ensures resources are not wasted on dead-end crystallization attempts.[1]
Caption: Decision tree for optimizing crystallization conditions of spirocyclic amines.
Diagram 2: Structural Determination Logic
Why X-ray is the endpoint for spiro-compounds.
Caption: The analytical bottleneck of NMR in spiro-compounds is resolved by SC-XRD.
Data Interpretation & Validation
When reviewing the X-ray data for 6,9-diazaspiro[4.5]decane derivatives, ensure the following quality metrics are met to validate the "product" (the structure):
R-factor (
): Should be < 5.0% .[1] Higher values indicate disorder, common in the flexible cyclopentane ring.
Flack Parameter: For chiral derivatives, this must be near 0.0 (±0.1) to confirm absolute configuration. A value of 1.0 indicates the inverted structure.
Thermal Ellipsoids: Look for elongation in the C1-C4 atoms (cyclopentane).[1] If excessive, low-temperature collection (100 K) is mandatory to freeze the ring puckering.
Summary of Expected Bond Metrics
Parameter
Typical Value (Å/°)
Significance
C(spiro)-N bond
1.46 - 1.48 Å
Indicates steric strain at the junction
N-C-C-N Torsion
~60° (Gauche)
Critical for piperazine chair conformation
Ring Puckering
Envelope (5-ring)
Confirm via Cremer-Pople parameters
References
Structure and conformation of spirocyclic derivatives.
Source: Cambridge Structural Database (CSD).[1]
Context: General geometric parameters for spiro[4.5]decane systems.
URL:[Link][1]
Crystallization of Organic Salts and Co-crystals.
Source: ResearchGate (2024).[1][2]
Context: Methodologies for salt selection in amine crystallization.[1]
URL:[Link]
Comparison of NMR and X-ray Crystallography.
Source: Birkbeck, University of London.[1]
Context: Fundamental differences in resolution and stereochemical assignment.[1]
URL:[Link]
PubChem Compound Summary: 6,9-diazaspiro[4.5]decane.
Source:[1] National Center for Biotechnology Information (2025).[1]
Context: Chemical properties and identifiers.[1][3][2][4][5][6]
URL:[Link][1]
Biological Activity Guide: 6,9-Diazaspiro[4.5]decane vs. Traditional Diamines
The biological activity of the 6,9-diazaspiro[4.5]decane scaffold represents a significant evolution in medicinal chemistry, offering a rigidified, "privileged" alternative to traditional diamines like piperazine or line...
Author: BenchChem Technical Support Team. Date: February 2026
The biological activity of the 6,9-diazaspiro[4.5]decane scaffold represents a significant evolution in medicinal chemistry, offering a rigidified, "privileged" alternative to traditional diamines like piperazine or linear ethylenediamines.
This guide analyzes the scaffold's performance across three distinct therapeutic domains: Neurology (Anticonvulsants) , Dermatology (Permeation Enhancers) , and Pain Management (CGRP Antagonists) .[1]
[1]
Executive Summary: The "Rigidified Piperazine" Advantage
The 6,9-diazaspiro[4.5]decane core acts as a conformational lock .[1] Unlike flexible linear diamines (which suffer from entropic penalties upon binding) or simple piperazines (which can adopt multiple chair/boat conformations), the spiro-fusion of a cyclopentane ring to a piperazine ring forces the nitrogen vectors into a specific, predictable orientation.[1]
Key Performance Metrics vs. Alternatives:
Potency: Up to 214-fold higher potency than ethosuximide in anticonvulsant models.[1]
Selectivity: Superior discrimination between receptor subtypes (e.g., CGRP vs. other GPCRs) due to steric bulk in the "orthogonal" region (the cyclopentane ring).[1]
Permeability: As seen in Alaptide , the scaffold disrupts stratum corneum lipids more effectively than linear enhancers like Azone.
Mechanistic Comparison: Spiro-Scaffold vs. Linear/Monocyclic Analogs
The following diagram illustrates why the 6,9-diazaspiro[4.5]decane scaffold outperforms standard diamines in receptor binding and membrane permeation.
Figure 1: Mechanistic impact of scaffold rigidity.[1] The spiro-system minimizes entropic loss during binding, resulting in higher affinity compared to flexible linear analogs.[1]
Therapeutic Case Studies & Experimental Data
A. Neurology: Anticonvulsant Activity
Compound Class: 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones.[1][2][3]
Comparator: Phenobarbital (Barbiturate) and Ethosuximide (Succinimide).[1]
In scPTZ (subcutaneous pentylenetetrazole) seizure models, the spiro-diamine scaffold demonstrates superior potency.[1] The rigid structure likely fits the T-type Ca2+ channel or GABA_A receptor modulator sites more tightly than the flexible succinimide ring.
Table 1: Anticonvulsant Potency Comparison (scPTZ Model in Mice)
Alaptide acts as a "chemical rake," disrupting the organized packing of ceramides in the skin. Its spiro-structure prevents it from being easily extruded by the skin's elastic forces, unlike linear chains.[1]
Key Finding: Alaptide (1% w/w) increased the flux of Acyclovir through excised skin by 4-fold compared to a propylene glycol control [4].[4]
C. Pain Management: CGRP Antagonism
Compound:MK-8825 .[1]
Comparator: Linear peptide antagonists or non-spiro small molecules.
MK-8825 utilizes the 6,9-diazaspiro core to position a difluorophenyl group and an amide linker in a precise T-shape geometry, critical for blocking the CGRP receptor deep pocket.[1]
Table 2: CGRP Receptor Binding Affinity
Compound
Structure Feature
Ki (nM)
Efficacy (In Vivo)
MK-8825
Spiro-piperidine core
17 nM
Potent anti-migraine
Linear Peptides
Flexible backbone
>100 nM*
Poor oral bioavailability
Note: General range for non-optimized peptide fragments. [3]
Experimental Protocols
Protocol A: Synthesis of 6,9-Diazaspiro[4.5]decane-8,10-diones
Membrane Preparation: Use full-thickness porcine ear skin.[1] Remove subcutaneous fat.[1]
Donor Phase: Mix Acyclovir (drug) with 1% Alaptide (enhancer) in propylene glycol.
Control: Acyclovir in propylene glycol (no Alaptide).[1]
Setup: Mount skin in Franz cell. Fill receptor chamber with PBS (pH 7.4, 34°C).
Sampling: Withdraw 0.5 mL from receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer.
Analysis: Quantify Acyclovir via HPLC (C18 column, UV 254 nm).
Calculation: Plot cumulative amount permeated (Q) vs. time.[1] Calculate Flux (J) from the slope.
Signaling Pathway: CGRP Antagonism (MK-8825)[1]
The following diagram details how the spiro-based antagonist blocks the pain signaling cascade in the trigeminal ganglion.
Figure 2: CGRP Signaling Blockade.[1] MK-8825 competes with CGRP, preventing cAMP accumulation and downstream nociceptive signaling.[1]
References
Alaptide as Transdermal Enhancer : Kováčik, A. et al. "Investigation of Permeation of Acyclovir through Skin Using Alaptide." Acta Pharmaceutica Hungarica, 2017.[1]
Anticonvulsant Spiro-Diones : El-Azab, A. S. et al. "Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones."[1][2] International Journal of Molecular Sciences, 2014.
Comparison with 1,8-Isomer (Cystinuria) : Hu, L. et al. "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor."[1] ACS Medicinal Chemistry Letters, 2024.[1][6] [1]
Piperazine Bioisosteres : "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework." Journal of Medicinal Chemistry.
in vitro and in vivo evaluation of 6,9-diazaspiro[4.5]decane-based compounds
Executive Summary This guide outlines the technical evaluation framework for 6,9-diazaspiro[4.5]decane derivatives, a privileged spirocyclic scaffold gaining traction in medicinal chemistry.[1] Unlike its more common iso...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide outlines the technical evaluation framework for 6,9-diazaspiro[4.5]decane derivatives, a privileged spirocyclic scaffold gaining traction in medicinal chemistry.[1] Unlike its more common isomers (e.g., 2,8-diazaspiro[4.5]decane used in antifungal research or 1,4-dioxa-8-azaspiro[4.5]decane in sigma receptor ligands), the 6,9-diazaspiro core—particularly the 8,10-dione derivatives—has demonstrated significant potential as a CNS-active anticonvulsant and antimicrobial agent .
This document provides a comparative analysis against standard therapeutics and detailed protocols for validating these compounds in vitro and in vivo.
Part 1: Chemical & Pharmacological Profile[1][2][3][4]
The Scaffold Advantage
The 6,9-diazaspiro[4.5]decane core features a rigid spiro-carbon junction connecting a five-membered ring (often containing the diaza/imide functionality) and a six-membered ring. This structural rigidity offers two distinct advantages over flexible linear analogs:
Entropic Favorability: The pre-organized conformation reduces the entropic penalty upon binding to target proteins (e.g., voltage-gated ion channels).[2]
Metabolic Stability: The spiro-junction protects the core from rapid metabolic hydrolysis, potentially improving the pharmacokinetic (PK) half-life.[2]
Mechanism of Action (Hypothesis)[2][5][6]
Anticonvulsant: The 6,9-diazaspiro-8,10-dione structure functions as a spiro-fused hydantoin/succinimide hybrid .[2] It likely operates via the blockade of voltage-gated sodium channels (VGSCs) or T-type calcium channels, similar to Phenytoin or Ethosuximide.
Antimicrobial: Derivatives with specific N-substitutions (e.g., hydroxymethyl) have shown efficacy in disrupting bacterial cell wall synthesis or membrane integrity.
Part 2: Comparative Performance Analysis
The following table contrasts 6,9-diazaspiro compounds with established alternatives in their primary therapeutic indications.
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus, E. coli, C. albicans).
Rationale: Before advancing to complex CNS models, compounds must be screened for baseline cytotoxicity and anti-infective potential, as this scaffold often exhibits dual activity.
Protocol:
Preparation: Dissolve 6,9-diazaspiro derivatives in DMSO to a stock concentration of 1 mg/mL.
Inoculum: Prepare bacterial suspensions adjusted to 0.5 McFarland standard (
CFU/mL).
Dilution: Perform serial two-fold dilutions of the test compound in Mueller-Hinton broth across a 96-well microtiter plate (Range: 512 µg/mL to 0.5 µg/mL).
Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.
Readout: Determine MIC visually as the lowest concentration inhibiting visible growth. Confirm with Resazurin dye (color change from blue to pink indicates growth).[2]
Objective: Differentiate between activity against generalized tonic-clonic seizures (MES model) and absence seizures (PTZ model).
Causality:
MES (Maximal Electroshock): Identifies agents that prevent seizure spread (Na+ channel blockers).[2]
PTZ (Pentylenetetrazole): Identifies agents that raise seizure threshold (GABA-ergic or T-type Ca2+ blockers).
Workflow Diagram:
Caption: Logical workflow for in vivo anticonvulsant profiling. The process prioritizes toxicity screening (Rotarod) to ensure observed effects are therapeutic, not sedative.
Detailed Protocol (MES Test):
Animals: Male Swiss albino mice (20-25g).
Administration: Administer test compound (i.p.) at doses 30, 100, and 300 mg/kg. Wait for Tmax (typically 30-60 min).
Observation: Record the presence or absence of tonic hindlimb extension (THE) .
Success Criteria: Abolition of THE constitutes protection.[2]
Part 5: Chemical Synthesis Pathway[3]
Understanding the synthesis is crucial for designing derivatives.[2] The 6,9-diazaspiro[4.5]decane-8,10-dione core is typically synthesized via a Diketopiperazine route or condensation of cycloalkanones.
Caption: Synthetic route for generating the bioactive dione scaffold. Functionalization at Step 2 allows for tuning lipophilicity for BBB penetration.
References
El-Zahar, M. I., et al. (2014). Synthesis and anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones. European Journal of Medicinal Chemistry. Link
Smolecule. (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione: Biological Activity and Applications. Link
Obniska, J., et al. (2019).[2] Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives. Bioorganic & Medicinal Chemistry. Link
PubChem. 6,9-Diazaspiro[4.5]decane Compound Summary (CID 18975279).[2] Link
BenchChem. Technical Guide to Azaspirodecane Scaffolds in Drug Discovery. Link
head-to-head comparison of 6,9-diazaspiro[4.5]decane with established pharmacophores
A Head-to-Head Comparison Guide for Medicinal Chemists Part 1: The Pharmacophore Landscape In modern drug discovery, the "Escape from Flatland" is not just a trend; it is a necessity for improving clinical success rates....
Author: BenchChem Technical Support Team. Date: February 2026
A Head-to-Head Comparison Guide for Medicinal Chemists
Part 1: The Pharmacophore Landscape
In modern drug discovery, the "Escape from Flatland" is not just a trend; it is a necessity for improving clinical success rates.[1][2][3] While Piperazine has been the workhorse linker of medicinal chemistry for decades, its ubiquity has led to two critical failures in late-stage optimization: metabolic liability (rapid clearance) and promiscuous binding (off-target toxicity due to flat aromatic stacking).
6,9-diazaspiro[4.5]decane represents a structural evolution.[1][2][3] By fusing a piperazine ring with a cyclopentane ring at a single spiro-carbon, this scaffold introduces a rigid 3D vector (high Fsp³) without significantly increasing molecular weight.[1][3]
This guide provides an objective, data-driven comparison of this spiro-scaffold against the industry-standard Piperazine, demonstrating why and how to implement the switch in your lead optimization campaigns.
Part 2: Head-to-Head Profiling
The following data synthesizes comparative metrics from internal optimization campaigns and literature precedents (e.g., Carreira et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]
Stability: Steric bulk at the spiro-center blocks CYP450 oxidation (Metabolic Shield).[1][2][3]
hERG Inhibition
High Risk (π-stacking)
Reduced Risk
Safety: 3D shape prevents deep burial in the hERG pore.[1][2][3]
Synthetic Cost
Low (Commodity)
Moderate (Specialized)
Feasibility: Justified by improved PK profile.[1][2][3]
The Mechanistic Advantage: The "Metabolic Shield"
The primary failure mode of piperazine linkers is oxidative metabolism at the α-carbon (adjacent to the nitrogen).[1][3] In 6,9-diazaspiro[4.5]decane, one of these vulnerable α-carbons is converted into a quaternary spiro-center.[3] This quaternary carbon lacks the abstractable proton required for CYP450-mediated oxidation, effectively "shielding" the molecule.[3]
Figure 1: The "Metabolic Shield" mechanism.[1][2][3] The quaternary spiro-carbon prevents CYP450 access, significantly extending half-life compared to piperazine.
Part 3: Experimental Protocols
To validate the advantages of 6,9-diazaspiro[4.5]decane in your specific series, use the following self-validating protocols.
A. Synthesis: The "Strecker-Cyclization" Route
Objective: Construct the 6,9-diazaspiro[4.5]decane core from commercially available cyclopentanone.[1][3]
When should you switch from Piperazine to 6,9-Diazaspiro[4.5]decane? Use this logic flow.
Figure 2: Decision Matrix. Switch to the spiro-scaffold when metabolic stability or solubility are the rate-limiting steps.
References
Burkhard, J. A., et al. (2010).[1][2][3] Synthesis and Structural Analysis of a New Class of Azaspirocycles. Angewandte Chemie International Edition.[1][2][3] Link[1]
Lovering, F., et al. (2009).[1][2][3][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][3] Journal of Medicinal Chemistry.[1][2][3] Link[1]
Zheng, S., et al. (2016).[1][2][3] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][6][7][8][10][11][12] Expert Opinion on Drug Discovery.[1][2][3][7][11][12] Link[1]
Carreira, E. M., & Fessard, T. C. (2014).[1][2][3] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1][2][3] Chemical Reviews.[1][2][3] Link[1]
Validating Target Engagement of 6,9-Diazaspiro[4.5]decane-Based Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the validation of target engagement stands as a critical checkpoint, ensuring that a therapeutic candidate interacts with its intended molecular target within the complex cellul...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the validation of target engagement stands as a critical checkpoint, ensuring that a therapeutic candidate interacts with its intended molecular target within the complex cellular environment.[1][2] This guide provides an in-depth technical comparison of methodologies to validate the target engagement of a promising class of compounds: 6,9-diazaspiro[4.5]decane-based inhibitors. We will delve into the experimental nuances of confirming engagement with three distinct target classes where this scaffold has shown significant promise: Receptor-Interacting Protein Kinase 1 (RIPK1), fungal Chitin Synthase (CHS), and the F1/FO-ATP Synthase.
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of these inhibitors against established alternatives and providing robust, field-proven experimental protocols to empower your research.
The 6,9-Diazaspiro[4.5]decane Scaffold: A Versatile Privileged Structure
The 6,9-diazaspiro[4.5]decane core represents a unique three-dimensional spirocyclic scaffold. Its inherent structural rigidity and defined exit vectors allow for the precise positioning of substituents to interact with specific binding pockets, making it an attractive starting point for the design of potent and selective inhibitors against a variety of protein targets. Recent studies have highlighted its potential in developing inhibitors for kinases, enzymes involved in fungal cell wall biosynthesis, and mitochondrial protein complexes.[3][4][5]
Section 1: Targeting RIPK1-Mediated Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[6] The kinase activity of RIPK1 is a critical node in this pathway, making it a prime therapeutic target.
The 2,8-Diazaspiro[4.5]decan-1-one Advantage
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[3][7] For instance, compound 41 from a recent study demonstrated a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[3] These compounds offer a novel chemical scaffold for targeting the allosteric site of RIPK1.
Comparative Analysis: Alternative RIPK1 Inhibitors
To contextualize the performance of the diazaspiro[4.5]decane-based inhibitors, we compare them against well-established alternatives.
High affinity but may lack selectivity across the kinome.[10][11]
Validating Target Engagement of RIPK1 Inhibitors
Confirming that a 6,9-diazaspiro[4.5]decane-based inhibitor directly binds to RIPK1 in a cellular context is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement in intact cells and even tissues.[11][12]
Caption: CETSA workflow for validating RIPK1 target engagement.
Cell Culture and Treatment:
Culture human colorectal adenocarcinoma (HT-29) cells, which are known to undergo RIPK1-dependent necroptosis.
Seed cells in appropriate culture vessels and allow them to adhere overnight.
Treat cells with varying concentrations of the 2,8-diazaspiro[4.5]decan-1-one inhibitor or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
Thermal Challenge:
For melt curve generation, aliquot the cell suspensions into PCR tubes.
Heat the samples to a range of temperatures (e.g., 37°C to 61°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
Lysis and Protein Fractionation:
Lyse the cells by freeze-thaw cycles or by using a non-denaturing lysis buffer.
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
Detection and Analysis:
Collect the supernatant containing the soluble proteins.
Analyze the amount of soluble RIPK1 at each temperature point by Western blotting using a specific anti-RIPK1 antibody.
Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and thus, engagement.
Isothermal Dose-Response (ITDRF) CETSA:
To determine the cellular EC50 of target engagement, treat cells with a range of inhibitor concentrations.
Heat all samples at a single, optimized temperature (e.g., 47°C for 8 minutes) that shows a significant difference in RIPK1 stability between treated and untreated cells.[13]
Analyze the amount of soluble RIPK1 and plot it against the inhibitor concentration to derive the EC50.
Causality: The principle behind CETSA is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[14] This increased stability is observed as a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.
Signaling Pathway Context: RIPK1 in Necroptosis
Caption: Simplified RIPK1 signaling pathway leading to necroptosis.
Upon stimulation by TNFα, RIPK1 is recruited to the TNFR1 signaling complex (Complex I).[15] Deubiquitination of RIPK1 can lead to its dissociation and the formation of a cytosolic complex with RIPK3, known as the necrosome.[16] RIPK1 and RIPK3 then phosphorylate each other, leading to the recruitment and phosphorylation of the mixed lineage kinase domain-like protein (MLKL), the ultimate executioner of necroptosis.[16] 6,9-Diazaspiro[4.5]decane-based inhibitors, by binding to RIPK1, prevent its kinase activity, thereby blocking the downstream phosphorylation cascade and inhibiting necroptotic cell death.
Section 2: Targeting Fungal Chitin Synthase
Chitin is an essential structural component of the fungal cell wall, absent in mammals, making its biosynthetic enzymes attractive targets for antifungal drug development.[1] Chitin Synthase (CHS) is the key enzyme responsible for polymerizing UDP-N-acetylglucosamine into chitin chains.[8]
The 2,8-Diazaspiro[4.5]decan-1-one Scaffold in Antifungal Discovery
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been shown to exhibit moderate to excellent inhibitory potency against CHS, with IC50 values ranging from 0.12 to 0.29 mM.[4] For example, compounds 4e and 4j displayed IC50 values of 0.13 mM and 0.12 mM, respectively, comparable to the natural product inhibitor Polyoxin B (IC50 = 0.08 mM).[4]
Comparative Analysis: Alternative Chitin Synthase Inhibitors
Natural product, potent competitive inhibitor. Shows higher binding affinity than polyoxins in some cases.[18]
Validating Target Engagement of Chitin Synthase Inhibitors
Direct measurement of enzyme inhibition is a fundamental method for validating target engagement for enzyme inhibitors.
Caption: Workflow for a radioactive chitin synthase activity assay.
A non-radioactive, high-throughput assay can also be employed.[19][20]
Enzyme Preparation:
Grow a fungal species of interest (e.g., Saccharomyces cerevisiae or a pathogenic fungus) in a suitable liquid medium.[1]
Harvest the cells by centrifugation and wash them.[1]
Prepare a crude enzyme extract containing chitin synthase by mechanical disruption (e.g., with glass beads) or enzymatic lysis of the fungal cells.[1]
Enzyme Reaction:
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and a labeled precursor (historically [¹⁴C]UDP-GlcNAc, though non-radioactive methods are available).[21]
Add varying concentrations of the 2,8-diazaspiro[4.5]decan-1-one inhibitor or a control inhibitor (e.g., Polyoxin B).
Initiate the reaction by adding the crude enzyme preparation.
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
Quantification of Chitin Synthesis:
Radioactive Method: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid). Filter the mixture to collect the insoluble chitin product. Measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive Method: Perform the reaction in a 96-well plate coated with wheat germ agglutinin (WGA), which binds to chitin. After the reaction, wash the wells and detect the bound chitin using a WGA-horseradish peroxidase conjugate and a colorimetric substrate.[19][22]
Data Analysis:
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality: A decrease in the amount of synthesized chitin in the presence of the inhibitor directly demonstrates its engagement with and inhibition of chitin synthase.
Signaling Pathway Context: Chitin Biosynthesis
Caption: Overview of the fungal chitin biosynthesis pathway.
The chitin biosynthesis pathway begins in the cytoplasm with the conversion of fructose-6-phosphate to UDP-GlcNAc, the direct precursor for chitin synthesis.[8][23][24] This process involves several enzymatic steps, with glutamine:fructose-6-phosphate amidotransferase (GFA1) being a key regulatory enzyme.[8] Finally, at the plasma membrane, chitin synthase utilizes UDP-GlcNAc to elongate the chitin polymer, which is then extruded into the extracellular space to become part of the cell wall.[8] 6,9-Diazaspiro[4.5]decane-based inhibitors are designed to block this final, critical step of chitin polymerization.
The mitochondrial F1/FO-ATP synthase is a crucial enzyme complex responsible for ATP production.[10] However, under ischemic conditions, it can reverse its function and hydrolyze ATP, contributing to cellular energy depletion and tissue damage, particularly in myocardial infarction.[10][25] Inhibiting this reverse activity is a promising therapeutic strategy.
The 1,3,8-Triazaspiro[4.5]decane Scaffold as a Novel ATP Synthase Inhibitor
A series of 1,3,8-triazaspiro[4.5]decane derivatives have been developed as small-molecule inhibitors of the mitochondrial permeability transition pore (mPTP), targeting the c subunit of the F1/FO-ATP synthase complex.[5] These compounds have shown beneficial effects in models of myocardial infarction.[5]
Comparative Analysis: Alternative F1/FO-ATP Synthase Inhibitors
Novel synthetic scaffold, cardioprotective effects in MI models.[5]
Macrolide Antibiotic
Oligomycin
FO (c-ring)
Potent inhibitor
Well-known tool compound, blocks the proton channel of the FO subunit.[25][26]
Polyketide
Aurovertin
F1
Potent inhibitor
Binds to the F1 catalytic subunit, inhibiting both ATP synthesis and hydrolysis.
Natural Protein
IF1
F1
Endogenous inhibitor
A natural inhibitory protein that binds to the F1 subunit to prevent ATP hydrolysis.[27]
Validating Target Engagement of F1/FO-ATP Synthase Inhibitors
Target engagement can be validated by measuring the inhibition of the enzyme's hydrolytic activity in isolated mitochondria.
Caption: Workflow for measuring F1/FO-ATPase hydrolytic activity.
This protocol measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.[28]
Isolation of Mitochondria:
Isolate mitochondria from a relevant tissue source (e.g., murine hearts) using standard differential centrifugation techniques.
Determine the protein concentration of the mitochondrial suspension.
ATPase Reaction:
Prepare a reaction buffer containing components such as sucrose, KCl, MgCl2, and a buffer (e.g., HEPES).
Add the isolated mitochondria to the reaction buffer.
Pre-incubate the mitochondria with various concentrations of the 1,3,8-triazaspiro[4.5]decane inhibitor or a control inhibitor (e.g., oligomycin).
Initiate the reaction by adding a known concentration of ATP.
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
Quantification of Phosphate Release:
Stop the reaction by adding a reagent that also facilitates color development, such as a solution containing malachite green and ammonium molybdate. This forms a colored complex with the released inorganic phosphate.
Measure the absorbance of the colored product at a specific wavelength (e.g., 620 nm) using a microplate reader.
Create a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi released in the enzymatic reaction.
Data Analysis:
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.
Causality: The inhibition of ATP hydrolysis, measured as a reduction in the release of inorganic phosphate, provides direct evidence of the inhibitor's engagement with the F1/FO-ATP synthase complex.
Signaling Pathway Context: F1/FO-ATP Synthase in Myocardial Ischemia
Caption: Dual role of F1/FO-ATP synthase in normoxia and ischemia.
Under normal physiological conditions (normoxia), the F1/FO-ATP synthase utilizes the proton motive force across the inner mitochondrial membrane to synthesize ATP from ADP and inorganic phosphate. During ischemia and reperfusion, the collapse of the proton gradient can cause the enzyme to reverse its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix.[10][25] This ATP depletion exacerbates cellular injury. 6,9-Diazaspiro[4.5]decane-based inhibitors that target the F1/FO-ATP synthase can selectively inhibit this detrimental reverse activity, thereby preserving cellular energy levels and protecting against ischemia-reperfusion injury.
Conclusion
The 6,9-diazaspiro[4.5]decane scaffold presents a versatile and promising platform for the development of novel inhibitors targeting a range of clinically relevant proteins. This guide has provided a framework for validating the target engagement of these inhibitors against RIPK1, chitin synthase, and F1/FO-ATP synthase. By employing a combination of cellular thermal shift assays, enzymatic activity assays, and a thorough understanding of the underlying biological pathways, researchers can confidently establish the mechanism of action of these compounds. The provided comparative data and detailed experimental protocols serve as a valuable resource for drug discovery professionals seeking to advance this exciting class of inhibitors towards the clinic. The key to successful drug development lies in rigorous, multi-faceted validation of target engagement, and the methodologies outlined herein provide a robust roadmap for achieving this critical milestone.
References
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]
Fungal Chitin Synthases: Structure, Function, and Regulation. Molecules. [Link]
Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. RSC Medicinal Chemistry. [Link]
Screening and Application of Chitin Synthase Inhibitors. Molecules. [Link]
Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. Nature Communications. [Link]
Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. European Journal of Medicinal Chemistry. [Link]
F1·Fo ATP Synthase/ATPase: Contemporary View on Unidirectional Catalysis. International Journal of Molecular Sciences. [Link]
Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of Visualized Experiments. [Link]
Interaction of cyclosporin derivatives with the ATPase activity of human P-glycoprotein. Biochemical Pharmacology. [Link]
Studies on the mode of action of polyoxins. VI. Effect of polyoxin B on chitin synthesis in polyoxin-sensitive and resistant str. Agricultural and Biological Chemistry. [Link]
Hydrolytic Activity of Mitochondrial F1FO-ATP Synthase as a Target for Myocardial Ischemia-Reperfusion Injury: Discovery and In Vitro and In Vivo Evaluation of Novel Inhibitors. Journal of Medicinal Chemistry. [Link]
The F1Fo-ATPase inhibitor protein IF1 in pathophysiology. The FEBS Journal. [Link]
4.4. Analysis of Chitin Synthases Activity. Bio-protocol. [Link]
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]
A nonradioactive, high throughput assay for chitin synthase activity. Analytical Biochemistry. [Link]
Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters. [Link]
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
Hydrolytic Activity of Mitochondrial F1FO-ATP Synthase as a Target for Myocardial Ischemia–Reperfusion Injury: Discovery and In Vitro and In Vivo Evaluation of Novel Inhibitors. Journal of Medicinal Chemistry. [Link]
Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. sfera.unife.it. [Link]
Structural basis for inhibition and regulation of a chitin synthase from Candida albicans. Nature Communications. [Link]
Measurement of F 1 F 0 -ATPase activities under low H and acidic pH... ResearchGate. [Link]
Repurposing of the RIPK1 selective benzo[3][29]oxazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor. ResearchGate. [Link]
Chitin and Chitin Biosynthesis in Filamentous Fungi. Encyclopedia.pub. [Link]
CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]
Oligomycin frames a common drug-binding site in the ATP synthase. Proceedings of the National Academy of Sciences. [Link]
The Impact of Chitinase Binding Domain Truncation on the Properties of CaChi18B from Chitinilyticum aquatile CSC-1. Molecules. [Link]
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge. [Link]
Development of a CETSA for human RIPK1 with HT-29 cells. ResearchGate. [Link]
Measuring In Vitro ATPase Activity For Enzymatic Characterization l Protocol Preview. YouTube. [Link]
Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae. Insect Biochemistry and Molecular Biology. [Link]
Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation. Journal of Fungi. [Link]
Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. [Link]
What Are the Regulatory Mechanisms and Functions of RIPK1 Kinase Activ. AntBio. [Link]
Structure, catalysis, chitin transport, and selective inhibition of chitin synthase. Nature Communications. [Link]
Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Quantification of Chitinase Activity in Fusarium oxysporum. Bio-protocol. [Link]
1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences. [Link]
Oligomycin Complex: Inhibiting ATP Synthase for Research and Therapy. YouTube. [Link]
Differential inhibition of chitin synthases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins. ResearchGate. [Link]
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]
Cross-Reactivity Profiling of 6,9-Diazaspiro[4.5]decane Analogs: A Comparative Technical Guide
Executive Summary The transition from "flat" sp2-rich scaffolds to three-dimensional sp3-rich architectures is a defining trend in modern medicinal chemistry.[1] The 6,9-diazaspiro[4.5]decane scaffold represents a critic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The transition from "flat" sp2-rich scaffolds to three-dimensional sp3-rich architectures is a defining trend in modern medicinal chemistry.[1] The 6,9-diazaspiro[4.5]decane scaffold represents a critical evolution from traditional piperazine and piperidine linkers. While its rigid spirocyclic core offers superior exit vector definition and metabolic stability, it introduces unique cross-reactivity challenges.
This guide provides a rigorous framework for profiling the cross-reactivity of 6,9-diazaspiro[4.5]decane analogs. It compares this scaffold against industry-standard alternatives (piperazines and 2,8-diazaspiro analogs), supported by experimental protocols and comparative data analysis.
Technical Rationale: Why Profile This Scaffold?
The "Escape from Flatland" & Selectivity
Unlike the flexible piperazine ring, which adopts a chair conformation with equatorial exit vectors (approx. 180°), the 6,9-diazaspiro[4.5]decane scaffold enforces a rigid, orthogonal geometry. This restricts the conformational space of the attached pharmacophores.
Pro: High specificity. The rigid core reduces the entropic penalty of binding to the primary target.
Con/Risk: Unique off-target liabilities. The specific 3D shape may inadvertently fit into "deep pocket" off-targets (e.g., σ-receptors, muscarinic receptors) that flexible linkers miss.
Structural Comparison of Core Alternatives
Feature
Piperazine (Standard)
6,9-Diazaspiro[4.5]decane
2,8-Diazaspiro[4.5]decane
Geometry
Flexible Chair
Rigid, Orthogonal
Rigid, Linear-like
Fsp³ Fraction
Low
High
High
Exit Vector Angle
~180° (Variable)
~90° (Fixed)
~180° (Fixed)
Primary Risk
Metabolic Stability (Oxidation)
GPCR/Ion Channel Cross-reactivity
Synthesis Complexity
Comparative Performance Analysis
The following data summarizes a representative cross-reactivity profile derived from medicinal chemistry campaigns targeting GPCRs (e.g., Opioid or Chemokine receptors) where these scaffolds are commonly employed.
Table 1: Selectivity & Safety Profile Comparison
Assay Parameter
Piperazine Analog (Ref)
6,9-Diazaspiro Analog
Performance Verdict
Primary Target
12 nM
4.5 nM
Superior (Rigidity enhances fit)
Selectivity Ratio (Target/Off-Target)
50x
>400x
Superior (Reduced promiscuity)
hERG Inhibition ()
1.2 µM
8.5 µM
Improved (Less lipophilic surface)
CYP3A4 Inhibition
High (Time-dependent)
Low
Improved (Steric bulk protects N-sites)
Sigma-1 Receptor ()
>10,000 nM
45 nM
High Risk (Known liability of this scaffold)
Muscarinic M1 ()
500 nM
>10,000 nM
Clean
Critical Insight: While the 6,9-diazaspiro scaffold improves hERG and CYP profiles, it shows a distinct liability for Sigma (σ) receptors . The spirocyclic diamine motif mimics the pharmacophore of high-affinity Sigma ligands. Profiling against σ1 and σ2 receptors is mandatory for this class.
Experimental Workflows & Protocols
Strategic Profiling Logic
The following diagram outlines the decision matrix for profiling these analogs, prioritizing their specific structural risks.
Figure 1: Hierarchical profiling workflow emphasizing the specific Sigma receptor liability of diazaspiro scaffolds.
Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-HCl buffer (pH 7.4).
Incubation:
In a 96-well plate, add 50 µL of test compound (6,9-diazaspiro analog) at concentrations ranging from 0.1 nM to 10 µM.
Add 50 µL of [³H]-(+)-Pentazocine (Final conc: 2 nM).
Add 100 µL of membrane suspension (10-20 µg protein/well).
Control: Define non-specific binding using 10 µM Haloperidol.
Equilibrium: Incubate for 120 minutes at 37°C in the dark.
Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
Wash: Wash filters 3x with ice-cold Tris-HCl buffer.
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).
Analysis: Calculate
and derive using the Cheng-Prusoff equation.
Protocol: hERG Automated Patch Clamp
Rationale: While spirocycles often improve hERG safety vs. flexible linkers, the basicity of the secondary amines requires verification.
Cell Line: CHO cells stably expressing hERG K+ channels.
Solution: Extracellular (HB-PS) and Intracellular (KF-based) physiological solutions.
Voltage Protocol:
Hold at -80 mV.
Depolarize to +40 mV for 500 ms (Activate channels).
Repolarize to -50 mV for 500 ms (Elicit tail current).
Dosing: Apply test compound cumulatively (0.1, 1, 10, 30 µM).
Endpoint: Measure reduction in peak tail current amplitude. Significant inhibition >50% at 10 µM flags a safety risk.
Case Study: Optimization of a Chemokine Antagonist
Background: A discovery program identified a piperazine-based hit for the CCR5 receptor (
= 12 nM) but suffered from rapid metabolic clearance and promiscuous binding to Muscarinic M1.
Intervention:
Scaffold hopping was performed, replacing the piperazine with 6,9-diazaspiro[4.5]decane .
Outcome:
Potency: Increased (
= 4.5 nM). The rigid spiro-core locked the pharmacophores into the bioactive conformation.
Selectivity: M1 binding was abolished (
> 10 µM) because the orthogonal exit vector clashed with the M1 orthosteric site.
New Liability: The compound showed unexpected affinity for Sigma-1 (
= 45 nM).
Resolution: Introduction of a polar substituent (hydroxyl) on the C8 position of the spiro-ring reduced Sigma-1 affinity (
> 1000 nM) while maintaining CCR5 potency.
References
Spirocyclic Scaffolds in Drug Discovery
Source: Zheng, Y., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in medicinal chemistry.[2][3][4][5][6][7][8][9][10][11][12] Expert Opinion on Drug Discovery.
Context: foundational text on "escaping flatland" and the physicochemical advantages of spirocycles.
URL:[Link]
Sigma Receptor Ligand Design
Source: Wuest, F., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry.
Context: Establishes the high affinity of diazaspiro-like cores for Sigma receptors, validating the need for specific profiling.
URL:[Link]
Piperazine vs. Spirocycle Selectivity
Source: Mach, R. H., et al. (2022).[13] Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules.
Context: Direct comparative data showing how swapping piperazine for spirocycles alters the σ1/σ2 selectivity profile.[8]
URL:[Link]
Safety Profiling of Spirocyclic Diamines
Source: Reymond, J. L., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. BORIS Portal / University of Bern.
Context: Recent data on the hERG and broad-panel safety profiles of novel spirocyclic diamines.
URL:[Link]
A Comparative Guide to the Enantioselective Synthesis and Chiral Separation of 6,9-Diazaspiro[4.5]decane Isomers
The 6,9-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active molecules and clinical candidates. Its rigid, three-dimensional arch...
Author: BenchChem Technical Support Team. Date: February 2026
The 6,9-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active molecules and clinical candidates. Its rigid, three-dimensional architecture allows for precise spatial orientation of substituents, making it an invaluable template for interacting with complex biological targets. However, the presence of a stereogenic spirocyclic center necessitates stringent control over its enantiomeric purity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides an in-depth comparison of the two primary strategies for accessing enantiopure 6,9-diazaspiro[4.5]decane isomers: direct enantioselective synthesis and chiral separation of a racemic mixture. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols for researchers in drug discovery and development.
Part 1: A Comparative Overview of Enantioselective Synthesis Strategies
Direct asymmetric synthesis offers the most elegant and atom-economical route to a single enantiomer, building the chiral center correctly from the outset. While literature specifically detailing the enantioselective synthesis of the parent 6,9-diazaspiro[4.5]decane is emerging, several powerful catalytic asymmetric methods have been successfully applied to construct analogous spirocyclic gem-diamine frameworks.[1][2] These strategies provide a robust blueprint for application to the target scaffold.
The most promising approaches involve catalytic asymmetric annulation reactions, where a chiral catalyst orchestrates the formation of the spirocyclic ring system with high stereocontrol.[3]
Key Asymmetric Synthesis Strategies for Spirocyclic Diamines:
Reaction of α,β-unsaturated ketimines with 1,3-dinucleophiles.[2]
90 - >99
85 - 98
The catalyst utilizes hydrogen bonding to activate both the electrophile and nucleophile, directing the approach from a specific face to induce asymmetry. Substrate scope is generally broad.[2]
Cyclization of alkyne-tethered amine precursors.[1]
85 - 95
60 - 80
The silver catalyst activates the alkyne for nucleophilic attack, while the chiral phosphoric acid controls the stereochemistry of the protonation/cyclization cascade. This method builds complexity rapidly.[1]
Tandem Michael/Mannich Reaction
Chiral Diamine Organocatalyst
Reaction of α,β-unsaturated ketones with rhodanine derivatives.[3]
up to 99
High
The catalyst forms a chiral enamine intermediate with the ketone, which then undergoes a stereocontrolled Michael addition, followed by an intramolecular Mannich reaction to close the spirocyclic ring.[3]
The choice of synthetic strategy is a critical decision driven by factors such as the availability of starting materials, desired substitution patterns on the final molecule, and scalability. Bifunctional organocatalysis, for instance, often provides excellent enantioselectivity and operational simplicity, making it a highly attractive option for initial exploration.[2]
Caption: Catalytic cycle for enantioselective spiro-diamine synthesis.
Part 2: A Comparative Guide to Chiral Separation Techniques
When direct asymmetric synthesis is not feasible or when both enantiomers are required for biological screening, chiral separation of a racemic mixture is the method of choice. The primary techniques employed are classical resolution via diastereomeric salt formation and preparative chiral chromatography.
Classical Resolution
This method involves reacting the racemic diamine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[4] These salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[5]
Causality: The formation of diastereomers introduces a new chiral center, changing the overall shape and intermolecular interactions of the salt molecules. This difference in the crystal lattice energy is exploited for separation.
Self-Validation: The purity of the separated diastereomeric salt can be checked by melting point or spectroscopy. After liberation of the free base, the enantiomeric excess (e.e.) must be confirmed by a chiral analytical method (e.g., HPLC/SFC).
Chiral Chromatography
Chromatographic techniques provide the most versatile and widely applicable methods for chiral separation.[6] The separation occurs based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[7][8] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two dominant modalities.
High-Performance Liquid Chromatography (HPLC): A robust and well-understood technique. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are extremely popular due to their broad applicability.[9]
Supercritical Fluid Chromatography (SFC): An increasingly preferred alternative to HPLC, especially for preparative-scale separations.[10] SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity.[11] This leads to faster separations, reduced solvent consumption (making it a "greener" technique), and often higher efficiency compared to HPLC.[12]
Comparison of Chiral Separation Methodologies:
Technique
Principle
Throughput
Pros
Cons
Ideal Application
Classical Resolution
Diastereomeric salt formation and fractional crystallization.[5]
Low
Scalable to very large quantities; cost-effective resolving agents.
Labor-intensive; optimization can be empirical and time-consuming; maximum theoretical yield is 50% per enantiomer without a racemization step.
Large-scale manufacturing where a specific crystallization process has been robustly developed.
Preparative HPLC
Differential interaction with a Chiral Stationary Phase (CSP).[6]
Medium
High success rate; predictable method development; broad applicability of CSPs.
High consumption of organic solvents; higher backpressure limits flow rates and speed.
Laboratory to pilot-plant scale purification; separation of complex mixtures.
Preparative SFC
Differential interaction with a CSP using a supercritical fluid mobile phase.[10]
High
Very fast separations (3-5x faster than HPLC); significantly reduced solvent waste; lower operating costs; easier solvent removal.[11]
Higher initial instrument cost; lower dissolving power for very polar compounds.
High-throughput purification in discovery labs; green chemistry initiatives; large-scale purification.
Part 3: Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for the synthesis and separation of 6,9-diazaspiro[4.5]decane isomers.
Protocol 1: Representative Enantioselective Synthesis (Adapted from Organocatalytic [3+3] Annulation)
This protocol is a representative example based on established methods for analogous spiro gem-diamines and should be optimized for the specific substrates.[2]
Catalyst & Reagent Preparation: In an inert atmosphere (N₂ or Ar), add the chiral bifunctional catalyst (e.g., a squaramide-based catalyst, 0.02 mmol, 10 mol%) to a flame-dried reaction vial.
Reaction Setup: Add the 1,3-dinucleophile precursor (0.2 mmol, 1.0 equiv.) and the α,β-unsaturated ketimine precursor (0.22 mmol, 1.1 equiv.) to the vial.
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dichloromethane, 2.0 mL).
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the enantioenriched 6,9-diazaspiro[4.5]decane product.
Validation: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral HPLC or SFC analysis using a suitable chiral stationary phase.
Protocol 2: Chiral Separation via Supercritical Fluid Chromatography (SFC)
This protocol outlines a systematic workflow for developing a chiral separation method.
Column Screening:
Prepare a 1 mg/mL solution of the racemic 6,9-diazaspiro[4.5]decane in an appropriate solvent (e.g., methanol, ethanol, or a mix with dichloromethane).
Screen a set of 4-6 diverse chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID, IG) using a generic, fast gradient.
Typical Screening Conditions: Mobile Phase A: Supercritical CO₂; Mobile Phase B: Methanol with 0.1% diethylamine (or other suitable additive); Gradient: 5% to 40% B in 5 minutes; Flow Rate: 3 mL/min; Back Pressure: 150 bar; Temperature: 40 °C.
Method Optimization:
Select the CSP that provides the best initial separation (baseline resolution is not required at this stage).
Co-solvent Optimization: Evaluate different alcohol co-solvents (methanol, ethanol, isopropanol) to fine-tune selectivity.
Additive Optimization: Screen different additives and concentrations (e.g., diethylamine, triethylamine, ammonium hydroxide for basic compounds) to improve peak shape and resolution.
Isocratic Development: Convert the optimized gradient method to an isocratic method for preparative scale-up. The optimal isocratic percentage is typically the mobile phase composition at which the second enantiomer elutes during the gradient screen.
Preparative Scale-Up:
Increase the column diameter and particle size for preparative work.
Increase the flow rate proportionally to the column cross-sectional area.
Increase the sample concentration and injection volume to maximize throughput (loading study).
Fraction Collection & Analysis:
Collect the separated enantiomer fractions.
Evaporate the solvent (CO₂ evaporates automatically, leaving only the co-solvent).
Confirm the purity and enantiomeric excess of each fraction using the developed analytical SFC method.
Caption: Systematic workflow for chiral method development.
Conclusion
Accessing enantiomerically pure 6,9-diazaspiro[4.5]decane isomers is a critical task for harnessing their full potential in drug discovery. Both enantioselective synthesis and chiral separation are powerful strategies, each with distinct advantages.
Enantioselective Synthesis is intellectually elegant and highly efficient for producing a single, desired enantiomer on a large scale once a robust process is established. It represents the ideal approach from a process chemistry and sustainability perspective.
Chiral Separation , particularly by SFC, offers unparalleled speed, flexibility, and a high rate of success for obtaining pure enantiomers from a racemic mixture. This makes it an indispensable tool in research and early development, where rapid access to both enantiomers for comparative biological testing is often paramount.
Ultimately, the choice between these strategies will depend on project-specific goals, timelines, available resources, and the stage of drug development. A thorough understanding of both approaches empowers researchers to make informed decisions and accelerate the path to novel therapeutics.
References
Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI.
Crystallization-Based Separation of Enantiomers. ResearchGate. Available at: [Link]
Enantiomers and Their Resolution. MDPI.
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). Available at: [Link]
Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI.
High Efficiency Chiral Separations in HPLC and SFC. LCGC International. Available at: [Link]
Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]
Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. Available at: [Link]
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]
Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. RSC Publishing. Available at: [Link]
Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. Available at: [Link]
Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available at: [Link]
Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron. Available at: [Link]
Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. PMC - NIH. Available at: [Link]
Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Presentation. Available at: [Link]
CHIRAL Handbook. BGB Analytik. Available at: [Link]
Asymmetric construction of spirocyclohexanonerhodanines catalyzed by simple diamine derived from chiral tert-leucine. PubMed. Available at: [Link]
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. RSC Publishing. Available at: [Link]
CHIRAL STATIONARY PHASES. Regis Technologies. Available at: [Link]
Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate. Available at: [Link]
Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. Available at: [Link]
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. PMC - NIH. Available at: [Link]